Azithromycin-d5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C38H72N2O12 |
|---|---|
分子量 |
754.0 g/mol |
IUPAC名 |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-7,7-dideuterio-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-6-(trideuteriomethyl)-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i13D3,19D2 |
InChIキー |
MQTOSJVFKKJCRP-BDSVKCKOSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Azithromycin-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Azithromycin-d5, a critical tool in contemporary bioanalytical research. We will delve into its fundamental properties, primary research applications, and detailed experimental methodologies, presenting quantitative data in a clear, structured format. This guide is intended to serve as a valuable resource for professionals in drug development and related scientific fields.
Core Concepts: Understanding this compound
This compound is a stable isotope-labeled form of Azithromycin (B1666446), a widely used macrolide antibiotic.[1] In this compound, five hydrogen atoms in the Azithromycin molecule have been replaced with deuterium (B1214612) atoms, a stable (non-radioactive) isotope of hydrogen. This subtle modification results in a molecule with a higher molecular weight (approximately 754.03 g/mol ) compared to its non-labeled counterpart, Azithromycin (approximately 748.98 g/mol ).[][3] While chemically identical in terms of reactivity, this mass difference is the cornerstone of its utility in modern analytical techniques.
The primary and most critical research use of this compound is as an internal standard (IS) in quantitative bioanalysis, particularly in methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] Its role is to improve the accuracy and precision of the quantification of Azithromycin in complex biological matrices such as plasma, serum, and tissue samples.[4][5] By adding a known amount of this compound to each sample, researchers can account for variations in sample preparation, injection volume, and instrument response, thereby ensuring the reliability of the final concentration measurement of the target analyte, Azithromycin.
Quantitative Data Summary
The following table summarizes key quantitative data for Azithromycin and its deuterated internal standard, this compound, as utilized in LC-MS/MS analysis. This data is crucial for method development and instrument setup.
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) |
| Azithromycin | C38H72N2O12 | 748.98 | 749.50[4][6], 749.6[7][8] | 591.45[4], 591.5[6], 591.6[8] |
| This compound | C38H67D5N2O12 | 754.03 | 754.50[4][6], 754.6[8] | 596.45[4], 596.6[8] |
Experimental Protocol: Quantification of Azithromycin in Human Plasma using LC-MS/MS
This section details a representative experimental protocol for the quantification of Azithromycin in human plasma, a common application in pharmacokinetic studies. This protocol is a composite of methodologies reported in the scientific literature.[4][6][7]
1. Materials and Reagents:
-
Azithromycin reference standard
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Ammonium (B1175870) acetate
-
Human plasma (blank)
-
Deionized water
2. Standard Solution Preparation:
-
Stock Solutions: Prepare individual stock solutions of Azithromycin and this compound in methanol at a concentration of 1 mg/mL.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions of Azithromycin by serially diluting the stock solution with methanol to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound by diluting its stock solution with methanol.
3. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add a specified volume of the this compound internal standard working solution.
-
Add a protein precipitating agent, such as methanol or acetonitrile, typically in a 3:1 ratio (v/v) to the plasma volume.
-
Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
4. Liquid Chromatography Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.[4]
-
Mobile Phase: A gradient elution is often employed, consisting of two solvents:
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Injection Volume: A small volume, typically 5-20 µL, of the prepared sample supernatant is injected onto the column.
5. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is standard for Azithromycin analysis.[4][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both Azithromycin and this compound.[4][6]
-
Azithromycin transition: m/z 749.5 → 591.5
-
This compound transition: m/z 754.5 → 596.5
-
-
Data Analysis: The peak area ratio of the analyte (Azithromycin) to the internal standard (this compound) is calculated and plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of Azithromycin in the unknown samples is then determined from this curve.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the use of this compound for bioanalytical research.
Caption: A flowchart illustrating the bioanalytical workflow for the quantification of Azithromycin using this compound as an internal standard.
Caption: A diagram showing the relationship between Azithromycin's mechanism of action and the research application of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azithromycin | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 6. researchgate.net [researchgate.net]
- 7. A liquid chromatography-mass spectrometric method for the quantification of azithromycin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Synthesis and Characterization of Azithromycin-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Azithromycin-d5, a deuterated analog of the widely used macrolide antibiotic, Azithromycin (B1666446). This isotopically labeled compound is crucial as an internal standard in pharmacokinetic and bioequivalence studies, enabling precise quantification of Azithromycin in biological matrices through mass spectrometry-based methods.
Introduction
Azithromycin is a broad-spectrum antibiotic effective against a wide range of bacteria. To accurately measure its concentration in complex biological samples, a stable, isotopically labeled internal standard is essential. This compound, with five deuterium (B1214612) atoms incorporated into its structure, serves this purpose. The deuterium labeling at specific sites ensures that it co-elutes with the unlabeled drug during chromatography and has nearly identical ionization efficiency, yet is distinguishable by its higher mass-to-charge ratio (m/z) in a mass spectrometer.
Synthesis of this compound
The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on the known synthesis of Azithromycin and the chemical nomenclature of this compound, a plausible synthetic route can be inferred. The deuterium atoms are located on the N-methyl group of the azahomoerythronolide ring and at the C7 position.
The most probable synthetic pathway involves the reductive amination of 9-deoxo-9a-aza-9a-homoerythromycin A (also known as desmethyl-azithromycin) using deuterated reagents. This reaction, a modified Eschweiler-Clarke reaction, introduces the deuterated methyl group. The deuterium atoms at the C7 position would need to be incorporated at an earlier stage in the synthesis, likely starting from a deuterated erythromycin (B1671065) A derivative.
Postulated Synthesis Pathway
Caption: Postulated synthesis pathway for this compound.
Experimental Protocol (Adapted from Azithromycin Synthesis)
The following is an adapted protocol for the final reductive amination step to produce this compound from a hypothetical desmethyl-azithromycin-d2 precursor.
Materials:
-
9-deoxo-9a-aza-9a-homoerythromycin A-7,7-d2 (Desmethyl-azithromycin-d2)
-
Deuterated formaldehyde (B43269) (D₂CO, 20 wt. % solution in D₂O)
-
Formic acid (HCOOH) or Sodium borodeuteride (NaBD₄)
-
Chloroform (CHCl₃) or other suitable organic solvent
-
Sodium hydroxide (B78521) (NaOH) solution
-
Water (H₂O)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography column)
Procedure:
-
Dissolve 9-deoxo-9a-aza-9a-homoerythromycin A-7,7-d2 in chloroform.
-
To the stirred solution, add deuterated formaldehyde solution followed by formic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a dilute sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization to yield the final product.
Characterization of this compound
The successful synthesis of this compound is confirmed through various analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry is the most critical technique for confirming the isotopic labeling and for the routine use of this compound as an internal standard. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is distinguished from unlabeled Azithromycin by its mass-to-charge ratio (m/z).
Table 1: Mass Spectrometry Data for Azithromycin and this compound [1][2]
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
| Azithromycin | 749.5 | 591.5 |
| This compound | 754.5 | 596.5 |
The observed 5-dalton mass shift between the precursor and product ions of Azithromycin and this compound confirms the incorporation of five deuterium atoms.
Caption: Workflow for quantifying Azithromycin using this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most significant difference in the proton NMR spectrum would be the absence of the signal corresponding to the N-methyl protons and the protons at the C7 position. The integration of the remaining signals would be consistent with the rest of the molecule.
-
¹³C NMR: In the carbon-13 NMR spectrum, the signal for the N-methyl carbon would appear as a multiplet due to coupling with the three deuterium atoms (C-D coupling), and its chemical shift might be slightly altered. The signal for the C7 carbon would also be affected by the attached deuterium atoms.
For reference, the fully assigned ¹H and ¹³C NMR data for unlabeled Azithromycin in various solvents have been published and can be used for comparative analysis.
Table 2: Key NMR Observables for this compound Characterization
| Nucleus | Expected Observation for this compound |
| ¹H | Absence of N-CH₃ signal. Absence of H-7 signals. |
| ¹³C | Multiplet for N-CD₃ carbon. Altered chemical shift and multiplicity for C-7. |
Conclusion
This compound is an indispensable tool for the accurate quantification of Azithromycin in clinical and research settings. Its synthesis, while not explicitly documented, can be reliably inferred from established synthetic routes for Azithromycin, utilizing appropriate deuterated starting materials. The characterization of this compound relies heavily on mass spectrometry to confirm its isotopic purity and for its application as an internal standard. NMR spectroscopy serves as a complementary technique for structural verification. This guide provides the foundational knowledge for researchers and drug development professionals working with Azithromycin and its deuterated analog.
References
- 1. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Azithromycin-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Azithromycin-d5, a deuterated analog of the widely used macrolide antibiotic, Azithromycin (B1666446). This document is intended for researchers, scientists, and professionals in drug development who require detailed information for analytical method development, pharmacokinetic studies, and formulation design. Where specific data for this compound is not publicly available, data for the non-deuterated parent compound, Azithromycin, is provided as a close proxy, and this is clearly indicated.
Core Physicochemical Properties
The incorporation of five deuterium (B1214612) atoms into the Azithromycin structure results in a molecule with a higher molecular weight, a property leveraged in its common application as an internal standard for mass spectrometry-based quantification of Azithromycin.
General and Physical Properties
The following table summarizes the key physical and chemical properties of this compound and Azithromycin.
| Property | This compound | Azithromycin |
| Molecular Formula | C₃₈H₆₇D₅N₂O₁₂[] | C₃₈H₇₂N₂O₁₂[2][3][4][5] |
| Molecular Weight | 754.03 g/mol [][6] | 749.0 g/mol [3] |
| Appearance | White to off-white solid/crystalline powder[4][7] | White crystalline powder[4][7] |
| Melting Point | No data available | 113-115 °C[3][7] |
| pKa (Strongest Basic) | No data available | 9.57[8] |
| pKa (Strongest Acidic) | No data available | 12.43[8] |
| Storage Temperature | -20°C[9] | Ambient[7] |
Solubility Profile
The solubility of this compound is expected to be very similar to that of Azithromycin.
| Solvent | Solubility of Azithromycin |
| Water | Insoluble/Slightly soluble[4][7] |
| DMSO | ≥ 100 mg/mL[7][10] |
| Ethanol | Soluble[11] |
| Methanol (B129727) | Soluble |
| Propylene Glycol | Maximum solubility[12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and quantification of this compound. The following protocols are based on established methods for Azithromycin analysis, where this compound serves as an internal standard.
Quantitative Analysis by LC-MS/MS
This protocol describes a validated method for the quantification of Azithromycin in human plasma using this compound as an internal standard.[13][14]
Objective: To determine the concentration of Azithromycin in a biological matrix with high sensitivity and specificity.
Materials:
-
Azithromycin reference standard
-
This compound (internal standard)[13]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Human plasma
-
Solid-phase extraction (SPE) cartridges
-
ACE C18 column (or equivalent)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[13]
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of Azithromycin (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions of the Azithromycin stock solution with methanol to create calibration standards ranging from 0.5 to 2000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (from human plasma):
-
To 100 µL of plasma, add a known amount of the this compound internal standard solution.
-
Perform a solid-phase extraction (SPE) to remove proteins and other interfering substances.
-
Elute the analytes from the SPE cartridge with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: ACE C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol:acetonitrile (1:1, v/v).
-
Flow Rate: 0.25 mL/min.
-
-
Mass Spectrometric Conditions:
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Azithromycin to this compound against the concentration of the calibration standards.
-
Determine the concentration of Azithromycin in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways and Mechanism of Action
Azithromycin exerts its therapeutic effects through two primary mechanisms: inhibition of bacterial protein synthesis and modulation of the host immune response.
Inhibition of Bacterial Protein Synthesis
Azithromycin's primary antibacterial action involves the inhibition of protein synthesis in susceptible bacteria.[2][15][16] It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptides, ultimately halting bacterial growth.[15][16]
Caption: Mechanism of antibacterial action of this compound.
Anti-inflammatory and Immunomodulatory Effects
Beyond its antibacterial properties, Azithromycin has well-documented anti-inflammatory and immunomodulatory effects.[2][15] It can suppress the production of pro-inflammatory cytokines by inhibiting key signaling pathways such as NF-κB and STAT1.[15][17]
References
- 2. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Azithromycin(83905-01-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. CAS 83905-01-5: Azithromycin | CymitQuimica [cymitquimica.com]
- 6. This compound (major) | C38H72N2O12 | CID 154735122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Azithromycin Dihydrate - LKT Labs [lktlabs.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound | TRC-A927004-0.5MG | LGC Standards [lgcstandards.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Azithromycin - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Azithromycin Hydrochloride? [synapse.patsnap.com]
- 17. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dual-Faceted Mechanism of Azithromycin-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azithromycin (B1666446), a leading macrolide antibiotic, is renowned for its broad-spectrum antibacterial activity and notable immunomodulatory properties. Its deuterated analogue, Azithromycin-d5, while chemically identical in its core structure and mechanism, serves as an invaluable tool in pharmacokinetic and metabolic studies due to the presence of stable heavy isotopes. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its intricate interactions with the bacterial ribosome and its influence on key inflammatory signaling pathways. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this pivotal antibiotic.
Antibacterial Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary antibacterial effect of this compound is achieved through the targeted inhibition of protein synthesis in susceptible bacteria. This process is initiated by the binding of the antibiotic to the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins.
Ribosomal Binding Site and Molecular Interactions
This compound specifically binds to the 50S subunit of the bacterial ribosome[1][2][3]. The binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome[1][4]. By lodging itself in this critical passage, this compound physically obstructs the path of the elongating polypeptide chain, effectively halting protein synthesis.
The interaction with the ribosome is predominantly with the 23S ribosomal RNA (rRNA), a key component of the 50S subunit. In some bacterial species, such as Deinococcus radiodurans, one molecule of azithromycin interacts with domains IV and V of the 23S rRNA, while a second molecule engages with ribosomal proteins L4 and L22, as well as domain II of the 23S rRNA. This dual-binding characteristic may contribute to its potent activity in certain organisms.
Kinetics of Ribosomal Binding
In bacteria such as Escherichia coli, the binding of azithromycin to the ribosome is a two-step process. The initial step involves a rapid, low-affinity association of the drug with a site in the upper region of the NPET. This is followed by a slower conformational change, leading to the formation of a much more stable, high-affinity complex. This kinetic behavior may explain the prolonged post-antibiotic effect observed with azithromycin.
Quantitative Analysis of Azithromycin's Inhibitory Activity
The efficacy of this compound in inhibiting bacterial protein synthesis and growth can be quantified through various parameters. The following table summarizes key quantitative data for azithromycin.
| Parameter | Organism | Value | Reference(s) |
| IC50 (Protein Synthesis) | Haemophilus influenzae | 0.4 µg/mL | |
| IC50 (Protein Synthesis) | Staphylococcus aureus | 5 µg/mL | |
| Binding Stoichiometry | Escherichia coli | 1 molecule per ribosome | |
| Binding Stoichiometry | Deinococcus radiodurans | 2 molecules per ribosome | |
| Dissociation Constant (Kd) | S. pneumoniae (for Erythromycin) | 4.9 ± 0.6 nM |
Note: The Kd value for the closely related macrolide, erythromycin, is provided as an estimate of the high-affinity binding of macrolides to the ribosome.
Immunomodulatory Mechanism of Action: Attenuation of Inflammation
Beyond its direct antibacterial effects, this compound exhibits significant immunomodulatory properties by influencing the host's inflammatory response. This is primarily achieved by modulating the function of immune cells, particularly macrophages.
Inhibition of Pro-inflammatory Signaling Pathways
This compound has been shown to suppress the activation of key pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1) pathways.
In the NF-κB pathway, azithromycin inhibits the nuclear translocation of the p65 subunit. This is achieved by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. The stabilization of IκBα is thought to result from a decrease in the kinase activity of IκB kinase β (IKKβ). By blocking the entry of p65 into the nucleus, azithromycin curtails the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8.
Simultaneously, azithromycin treatment leads to a reduction in the phosphorylation of STAT1, a critical step in its activation.
Polarization of Macrophages to an Anti-inflammatory Phenotype
The concerted inhibition of the NF-κB and STAT1 pathways by this compound results in a functional shift in macrophage polarization. Macrophages, which are key players in both the initiation and resolution of inflammation, can exist in different activation states. The pro-inflammatory M1 phenotype is crucial for pathogen clearance but can also contribute to tissue damage if unchecked. In contrast, the anti-inflammatory M2 phenotype is associated with tissue repair and the resolution of inflammation.
Azithromycin promotes the polarization of macrophages towards the M2 phenotype. This is evidenced by the decreased production of M1-associated cytokines and the increased expression of M2 markers, such as arginase. This shift from a pro-inflammatory to an anti-inflammatory and reparative macrophage phenotype is a cornerstone of azithromycin's immunomodulatory effects.
Visualizing the Mechanisms of Action
To provide a clearer understanding of the complex processes described, the following diagrams illustrate the key pathways and experimental workflows.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Isolation of Bacterial Ribosomes
This protocol describes the purification of 70S ribosomes from bacterial cells, a prerequisite for in vitro binding and translation assays.
-
Cell Culture and Harvest:
-
Culture a suitable bacterial strain (e.g., E. coli MRE600, which is RNase I deficient) in a rich medium to mid-log phase.
-
Harvest the cells by centrifugation at 4°C. The cell paste can be flash-frozen in liquid nitrogen and stored at -80°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol).
-
Lyse the cells using a French press at approximately 10,000 psi.
-
Treat the lysate with RNase-free DNase I to digest cellular DNA.
-
-
Clarification and Ribosome Pelleting:
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris.
-
Carefully layer the supernatant onto a sucrose (B13894) cushion (e.g., 1.1 M sucrose in a high-salt buffer).
-
Pellet the ribosomes by ultracentrifugation at >100,000 x g for 16-24 hours at 4°C.
-
-
Ribosome Purification:
-
Discard the supernatant and gently wash the clear ribosome pellet with a resuspension buffer.
-
Resuspend the pellet in the desired buffer. The concentration of ribosomes can be determined spectrophotometrically (1 A260 unit = 23 pmol of 70S ribosomes).
-
For higher purity, the resuspended ribosomes can be further purified by sucrose density gradient centrifugation (10-40% sucrose gradient).
-
In Vitro Protein Synthesis Inhibition Assay
This assay measures the inhibitory effect of this compound on bacterial protein synthesis.
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing a cell-free bacterial extract (S30 extract) or a purified translation system (e.g., PURE system).
-
The mixture should include buffer, amino acids (one of which is radiolabeled, e.g., 35S-methionine), an energy source (ATP, GTP), and a template mRNA (e.g., poly(U) or a specific gene transcript).
-
-
Inhibition Assay:
-
Aliquot the reaction mixture into tubes.
-
Add varying concentrations of this compound (or a vehicle control) to the tubes.
-
Initiate the translation reaction by incubating at 37°C.
-
-
Measurement of Protein Synthesis:
-
Stop the reaction at various time points by adding a strong acid (e.g., trichloroacetic acid, TCA).
-
Heat the samples to precipitate the newly synthesized, radiolabeled proteins.
-
Collect the protein precipitate on a filter membrane by vacuum filtration.
-
Wash the filters to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of incorporated radioactivity against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the drug that inhibits protein synthesis by 50%.
-
Chemical Footprinting of the Azithromycin Binding Site
This technique identifies the specific nucleotides in the 23S rRNA that interact with this compound.
-
Ribosome-Azithromycin Complex Formation:
-
Incubate purified 70S ribosomes or 50S subunits with this compound at a concentration sufficient to ensure binding. A control sample without the antibiotic should be prepared in parallel.
-
-
Chemical Modification:
-
Treat both the Azithromycin-bound and control ribosome samples with a chemical probe that modifies rRNA bases (e.g., dimethyl sulfate (B86663) (DMS), which methylates adenines and cytosines).
-
The binding of azithromycin will protect the interacting nucleotides from modification.
-
-
RNA Extraction and Primer Extension:
-
Extract the 23S rRNA from both samples.
-
Perform a primer extension reaction using a radiolabeled or fluorescently labeled DNA primer that is complementary to a region of the 23S rRNA downstream of the expected binding site.
-
Reverse transcriptase will synthesize a cDNA copy of the rRNA template, but it will stop at the sites of chemical modification.
-
-
Analysis:
-
Separate the primer extension products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography or fluorescence imaging.
-
Compare the band patterns of the Azithromycin-treated and control samples. Nucleotides that are protected from modification by azithromycin will show a diminished or absent band in the treated lane compared to the control lane, thus identifying the "footprint" of the drug on the ribosome.
-
Conclusion
The mechanism of action of this compound is a compelling example of a dual-pronged therapeutic strategy. Its primary role as a potent inhibitor of bacterial protein synthesis is complemented by a sophisticated immunomodulatory function that steers the host's immune response towards resolution and repair. A thorough understanding of these intricate molecular interactions, supported by robust quantitative data and detailed experimental methodologies, is paramount for the rational design of next-generation antibiotics and for optimizing the clinical application of this important therapeutic agent. This guide provides a foundational resource for researchers dedicated to advancing the fields of antibacterial drug discovery and infectious disease treatment.
References
- 1. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azithromycin - Wikipedia [en.wikipedia.org]
- 3. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
The Deuterium Switch: An In-depth Technical Guide to the Applications of Deuterium-Labeled Compounds in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmacology and drug development, the quest for molecules with optimized pharmacokinetic and safety profiles is perpetual. Among the innovative strategies employed, the selective incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, has emerged as a powerful tool. This "deuterium switch" leverages the kinetic isotope effect (KIE) to favorably alter the metabolic fate of drug candidates, leading to enhanced therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the principles, applications, and methodologies underpinning the use of deuterium-labeled compounds in pharmacology, with a focus on their role in metabolic studies, as internal standards, and in the development of novel deuterated drugs.
Core Principles: The Kinetic Isotope Effect (KIE)
The foundation of deuterium's utility in pharmacology lies in the kinetic isotope effect. A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to the lower zero-point energy of the C-D bond.[1] Consequently, reactions involving the cleavage of a C-D bond have a higher activation energy and proceed at a slower rate than those involving a C-H bond.[1]
Many drug metabolism reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[1] By strategically replacing hydrogen with deuterium at these metabolically vulnerable sites ("soft spots"), the rate of metabolism can be significantly reduced. This can lead to several desirable pharmacokinetic changes, including:
-
Increased Half-life (t½): A slower metabolic rate means the drug remains in the body for a longer period.
-
Increased Systemic Exposure (AUC): Reduced clearance leads to a greater overall exposure to the drug.
-
Reduced Peak-to-Trough Fluctuations: More stable plasma concentrations can lead to a more consistent therapeutic effect and potentially fewer side effects.
-
Metabolic Switching: Blocking a primary metabolic pathway can redirect metabolism towards alternative routes, which may produce less toxic or more active metabolites.
Applications of Deuterium-Labeled Compounds
The unique properties of deuterium-labeled compounds have led to their widespread application across various stages of drug discovery and development.
Metabolic and Pharmacokinetic Studies
Deuterium-labeled compounds are invaluable tools for elucidating the metabolic fate of drugs (Absorption, Distribution, Metabolism, and Excretion - ADME studies). By administering a deuterated version of a drug, researchers can:
-
Trace Metabolic Pathways: The mass difference introduced by deuterium allows for the easy detection and identification of metabolites using mass spectrometry.
-
Quantify Drug and Metabolite Levels: Deuterated compounds serve as ideal internal standards for quantitative bioanalysis.
-
Investigate Drug-Drug Interactions: They can be used to study the impact of co-administered drugs on metabolic pathways.
Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are considered the gold standard. A deuterated version of the analyte is the ideal internal standard because it:
-
Co-elutes with the Analyte: Ensuring that both compounds experience the same chromatographic conditions and matrix effects.
-
Has Similar Ionization Efficiency: Leading to more accurate and precise quantification.
-
Corrects for Variability: Compensates for variations in sample preparation, injection volume, and instrument response.
Development of Deuterated Drugs
The most impactful application of deuterium labeling is the development of new chemical entities where deuterium is an integral part of the active pharmaceutical ingredient. This strategy has led to the approval of several deuterated drugs with improved therapeutic profiles.
Data Presentation: Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Drugs
The following tables summarize the pharmacokinetic parameters of several deuterated drugs compared to their non-deuterated counterparts, demonstrating the tangible benefits of the deuterium switch.
Table 1: Deutetrabenazine vs. Tetrabenazine (Active Metabolites)
| Pharmacokinetic Parameter | Tetrabenazine | Deutetrabenazine | Fold Change |
| Half-life (t½) | ~2-3 hours | ~9-10 hours | ~3-4x increase |
| Area Under the Curve (AUC) | Lower | Higher | ~2x increase |
| Peak Plasma Concentration (Cmax) | Higher | Lower | Reduced |
| Peak-to-Trough Fluctuation | High | Low | ~11x lower |
Table 2: Ivacaftor-d9 (Deutivacaftor) vs. Ivacaftor
| Pharmacokinetic Parameter | Ivacaftor | Ivacaftor-d9 | Fold Change/Observation |
| Area Under the Curve (AUC) | Baseline | ~3-fold greater | Increased total drug exposure |
| Plasma Concentration at 24h (C24) | Baseline | ~3-fold greater | Higher sustained plasma levels |
| Half-life (t½) | Baseline | ~40% longer | Slower elimination |
Table 3: Deuterated Enzalutamide (d3-ENT) vs. Enzalutamide (ENT) in Rats
| Pharmacokinetic Parameter | Enzalutamide (ENT) | Deuterated Enzalutamide (d3-ENT) | % Change |
| In vitro Intrinsic Clearance (CLint) | Higher | 49.7% lower (rat liver microsomes) | Reduced Metabolism |
| Maximum Plasma Concentration (Cmax) | Baseline | 35% higher | Increased Peak Exposure |
| Area Under the Curve (AUC0-t) | Baseline | 102% higher | Increased Overall Exposure |
Experimental Protocols
This section provides detailed methodologies for key experiments involving deuterium-labeled compounds.
Protocol 1: Synthesis of a Deuterated Compound (Deutetrabenazine)
Objective: To synthesize deutetrabenazine from a dihydroxy-dihydroisoquinoline precursor.
Materials:
-
6,7-dihydroxy-3,4-dihydroisoquinoline
-
Deuterated methanol (B129727) (CD₃OD)
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
(2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide
-
Potassium carbonate
-
Methanol for recrystallization
Procedure:
-
Preparation of 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline:
-
Dissolve 6,7-dihydroxy-3,4-dihydroisoquinoline in anhydrous THF.
-
Add triphenylphosphine and deuterated methanol to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) to the cooled solution.
-
Monitor the reaction for completion.
-
Upon completion, perform an appropriate work-up to isolate the crude product.
-
-
Synthesis of Deutetrabenazine:
-
React the 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide in the presence of potassium carbonate.
-
Heat the reaction mixture and monitor for completion.
-
After the reaction is complete, cool the mixture and perform an appropriate work-up to isolate the crude deutetrabenazine.
-
-
Purification:
-
Recrystallize the crude product from methanol to obtain pure deutetrabenazine.
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as NMR, mass spectrometry, and HPLC.
-
Protocol 2: Bioanalytical Method for a Deuterated Drug in Plasma using LC-MS/MS
Objective: To develop and validate a method for the quantitative analysis of a deuterated drug and its non-deuterated counterpart in plasma.
Materials:
-
Human plasma
-
Deuterated drug (analyte)
-
Non-deuterated drug (internal standard, or vice versa)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate.
-
-
LC-MS/MS Analysis:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA, EMA, ICH M10) for selectivity, accuracy, precision, linearity, recovery, and stability.
-
Protocol 3: Quantitative NMR (qNMR) for Isotopic Purity Determination
Objective: To determine the isotopic purity of a deuterium-labeled compound.
Materials:
-
Deuterated compound
-
Non-deuterated reference standard
-
Appropriate deuterated solvent (for ¹H NMR) or non-deuterated solvent (for ²H NMR)
-
Certified internal standard of known concentration
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh the deuterated compound and the internal standard into an NMR tube.
-
Add a precise volume of the chosen solvent to dissolve the sample completely.
-
-
Data Acquisition (¹H NMR):
-
Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (D1) and a sufficient number of scans for a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phasing, baseline correction).
-
Integrate the signals corresponding to the residual protons in the deuterated compound and the signals of the internal standard.
-
Calculate the concentration of the deuterated compound and its isotopic purity based on the integral ratios and the known concentration of the internal standard.
-
-
²H NMR (for highly deuterated compounds):
-
For compounds with very high deuterium enrichment (>98%), ²H NMR can be used for more accurate quantification of deuterium content.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of deuterium-labeled compounds in pharmacology.
Caption: Mechanism of action of Deutetrabenazine, which inhibits the Vesicular Monoamine Transporter 2 (VMAT2), leading to the depletion of dopamine from presynaptic vesicles.
Caption: TYK2 signaling pathway and the mechanism of action of Deucravacitinib, an allosteric inhibitor of TYK2 that modulates inflammatory cytokine signaling.
Caption: A generalized workflow for a pharmacokinetic study using a deuterium-labeled internal standard for bioanalysis.
Conclusion
Deuterium-labeled compounds have transitioned from niche research tools to integral components of modern drug discovery and development. Their application in metabolic studies provides unparalleled insights into the fate of xenobiotics, while their use as internal standards ensures the accuracy and reliability of bioanalytical data. Most significantly, the "deuterium switch" has proven to be a successful strategy for creating novel drugs with enhanced pharmacokinetic profiles, leading to improved safety, efficacy, and patient compliance. As synthetic methodologies become more sophisticated and our understanding of the kinetic isotope effect deepens, the strategic application of deuterium labeling will undoubtedly continue to drive innovation in pharmacology, offering new avenues for the development of superior therapeutics.
References
Azithromycin-d5 for In-Vitro and In-Vivo Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin (B1666446), a macrolide antibiotic, is a widely prescribed therapeutic agent for various bacterial infections. Its deuterated analog, Azithromycin-d5, in which five hydrogen atoms have been replaced by deuterium, serves a critical role in the analytical quantification of azithromycin in biological matrices. While the primary application of this compound is as an internal standard in mass spectrometry-based assays, the principles of its use are deeply intertwined with the in-vitro and in-vivo evaluation of the parent compound, Azithromycin. This technical guide provides an in-depth overview of the experimental protocols and data relevant to the study of Azithromycin, with a focus on the integral role of this compound in ensuring accurate quantification.
Physicochemical Properties
| Property | Azithromycin | This compound |
| Molecular Formula | C₃₈H₇₂N₂O₁₂ | C₃₈H₆₇D₅N₂O₁₂ |
| Molecular Weight | 748.98 g/mol | 754.03 g/mol |
| Appearance | White Crystalline Powder | Not explicitly stated, likely similar to Azithromycin |
| Primary Application | Antibacterial drug | Internal standard for quantitative analysis |
Mechanism of Action
Azithromycin exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible microorganisms, thereby interfering with microbial protein synthesis.[1][2][3][4] Nucleic acid synthesis is not affected.[1] The high tissue and intracellular concentrations of azithromycin are key to its clinical efficacy.[5][6][7]
Beyond its antibacterial properties, azithromycin is also recognized for its immunomodulatory and anti-inflammatory effects.[1][3] These effects are mediated through the modulation of several key signaling pathways, including NF-κB, mTOR, and STAT1.[8] By inhibiting the activation of NF-κB, azithromycin can reduce the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[8][1][3]
In-Vitro Studies
In-vitro studies are fundamental for determining the antimicrobial activity of new compounds and for elucidating their mechanisms of action. For Azithromycin, these studies typically involve determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Key In-Vitro Data for Azithromycin
| Bacterial Species | MIC₉₀ (µg/mL) | Reference |
| Campylobacter spp. | 0.125 | [9] |
| Chlamydia pneumoniae | 0.125 | [10] |
| Enterotoxigenic Escherichia coli | 2 | [9] |
| Haemophilus influenzae | 0.5 | [11] |
| Salmonella typhi | 1 | [9] |
| Shigella spp. | 1 | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol outlines a standard procedure for determining the MIC of Azithromycin.
-
Preparation of Azithromycin Stock Solution:
-
Dissolve a known weight of Azithromycin powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Perform serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
From a fresh culture of the test bacterium, select several colonies and suspend them in a sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted Azithromycin.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of Azithromycin that completely inhibits visible growth of the bacteria.
-
In-Vivo Studies
In-vivo studies are crucial for evaluating the pharmacokinetic profile and therapeutic efficacy of a drug in a living organism. Various animal models are used to study Azithromycin's effectiveness against different types of infections.[4][12][13]
Key Pharmacokinetic Parameters of Azithromycin in Humans
| Parameter | Value | Reference |
| Bioavailability (oral) | ~37% | [6][7] |
| Peak Plasma Concentration (Cmax) (500 mg single dose) | 0.37 mg/L | [14] |
| Time to Peak Concentration (Tmax) (500 mg single dose) | 2.5 - 3 h | [14] |
| Plasma Half-life (t½) | 2.2 - 35.8 h (polyphasic) | [14] |
| Tissue Concentrations | Up to 100-fold higher than serum | [6] |
Experimental Protocol: Murine Lung Infection Model
This protocol describes a common in-vivo model to assess the efficacy of Azithromycin.
-
Animal Model:
-
Use specific pathogen-free mice (e.g., BALB/c).
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Infection:
-
Culture a virulent strain of a respiratory pathogen (e.g., Streptococcus pneumoniae).
-
Anesthetize the mice and intranasally inoculate them with a specific concentration of the bacteria to induce a lung infection.
-
-
Treatment:
-
Prepare a formulation of Azithromycin for oral or parenteral administration.
-
Administer the drug to the treatment group at a predetermined dose and schedule. A control group should receive the vehicle only.
-
-
Efficacy Assessment:
-
Monitor the survival of the animals over a set period (e.g., 14 days).
-
At specific time points, euthanize subgroups of mice and collect lung tissue.
-
Homogenize the lung tissue and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).
-
-
Data Analysis:
-
Compare the survival rates between the treated and control groups using Kaplan-Meier analysis.
-
Compare the bacterial loads in the lungs of the treated and control groups to determine the reduction in infection.
-
The Role of this compound in Quantitative Analysis
This compound is indispensable for the accurate quantification of Azithromycin in biological samples, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16] As a stable isotope-labeled internal standard, it exhibits nearly identical chemical and physical properties to Azithromycin, but its increased mass allows it to be distinguished by the mass spectrometer.
Experimental Protocol: LC-MS/MS Quantification of Azithromycin in Human Plasma
-
Sample Preparation:
-
To a known volume of human plasma, add a fixed amount of this compound internal standard stock solution.[16]
-
Perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile (B52724).
-
Centrifuge the sample to pellet the precipitated proteins.
-
The supernatant, containing Azithromycin and this compound, is then further processed, for example, by solid-phase extraction.[16]
-
-
LC Separation:
-
MS/MS Detection:
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Use electrospray ionization (ESI) in the positive ion mode.
-
Set the mass spectrometer to perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of Azithromycin (e.g., m/z 749.5 → 591.4) and this compound (e.g., m/z 754.5 → 596.4).[16][17]
-
-
Quantification:
-
Construct a calibration curve by analyzing samples with known concentrations of Azithromycin and a fixed concentration of this compound.
-
The concentration of Azithromycin in the unknown samples is determined by comparing the peak area ratio of Azithromycin to this compound against the calibration curve.
-
Conclusion
Azithromycin remains a cornerstone of antibacterial therapy, and ongoing research continues to unveil its complex mechanisms of action and immunomodulatory properties. While this compound is not typically investigated as a therapeutic agent itself, its role as an internal standard is paramount for the accurate and reliable quantification of Azithromycin in preclinical and clinical studies. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and scientists engaged in the study of Azithromycin, underscoring the critical contribution of its deuterated analog to the robustness of pharmacokinetic and bioanalytical data.
References
- 1. Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of azithromycin in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and in vivo studies with azithromycin (CP-62,993), a new macrolide with an extended half-life and excellent tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship of high tissue concentrations of azithromycin to bactericidal activity and efficacy in vivo. | Semantic Scholar [semanticscholar.org]
- 6. [PDF] Azithromycin Clinical Pharmacokinetics | Semantic Scholar [semanticscholar.org]
- 7. The pharmacokinetics of azithromycin in human serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vitro activity of azithromycin against bacterial enteric pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo activities of azithromycin, a new azalide antibiotic, against chlamydia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectrum of activity of azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Azithromycin, pharmacodynamic evaluation in animal models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [In vitro and in vivo antibacterial activities of azithromycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the pharmacokinetics of three-day and five-day regimens of azithromycin in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
- 16. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Azithromycin-d5 supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for professionals utilizing Azithromycin-d5 in their research. This compound is the deuterium-labeled version of Azithromycin, a macrolide antibiotic. Its primary application in research is as an internal standard for the quantitative analysis of Azithromycin in biological samples using mass spectrometry, particularly in pharmacokinetic studies. This guide provides detailed information on suppliers, purchasing, experimental protocols, and the molecular pathways influenced by Azithromycin.
Supplier and Purchasing Information
A variety of chemical suppliers provide this compound for research and development purposes. The following table summarizes key purchasing information to facilitate comparison. Prices are subject to change and should be confirmed with the respective suppliers.
| Supplier | Catalog Number | Purity | Available Quantities | Molecular Formula | Molecular Weight | Storage |
| MedchemExpress | HY-17506-d5 | >98% (by NMR for non-labeled) | 1 mg, 5 mg, 10 mg | C₃₈H₆₇D₅N₂O₁₂ | 754.02 | -20°C (3 years) |
| Simson Pharma Limited | Inquire | High Purity | Custom Synthesis | C₃₈H₆₇D₅N₂O₁₂ | 754.03 | Inquire |
| LGC Standards | TRC-A927004 | >95% (by HPLC) | 0.5 mg, 1 mg, 10 mg | C₃₈H₆₇D₅N₂O₁₂ | 754.02 | -20°C |
| Pharmaffiliates | PA STI 009762 | High Purity | Inquire | C₃₈H₆₇D₅N₂O₁₂ | 754.03 | 2-8°C (Refrigerator) |
| CymitQuimica | Inquire | Inquire | Inquire | C₃₈H₆₇D₅N₂O₁₂ | Inquire | Inquire |
Experimental Protocols
This compound is a critical component in bioanalytical assays. Below is a detailed protocol for the quantification of Azithromycin in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), where this compound serves as an internal standard.
Quantification of Azithromycin in Human Plasma via LC-MS/MS
This method is designed for high-throughput analysis and is sensitive enough for pharmacokinetic studies.
1. Materials and Reagents:
-
Azithromycin reference standard
-
This compound (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (18 MΩ·cm)
-
Blank human plasma
-
Solid-phase extraction (SPE) cartridges (e.g., Waters Oasis HLB)
2. Preparation of Solutions:
-
Stock Solutions (2 mg/mL): Prepare individual stock solutions of Azithromycin and this compound by dissolving the appropriate amount in methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Azithromycin stock solution with methanol to final concentrations ranging from 0.5 to 2,000 ng/mL in blank human plasma.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol.
3. Sample Preparation:
-
Pipette 100 µL of human plasma (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Perform a solid-phase extraction to clean up the sample.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: ACE C18 (2.1 × 100 mm, 1.7 µm) with a C18 guard column
-
Mobile Phase: A gradient of 0.1% formic acid in water and a mixture of methanol and acetonitrile (1:1, v/v).
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Azithromycin: m/z 749.50 → 591.45
-
This compound: m/z 754.50 → 596.45
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Azithromycin to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of Azithromycin in the unknown samples by interpolation from the calibration curve.
Signaling Pathways and Experimental Workflows
Beyond its antibacterial properties, Azithromycin exhibits immunomodulatory effects by influencing key signaling pathways.
Experimental Workflow for Investigating Azithromycin's Immunomodulatory Effects
The following diagram outlines a typical workflow for studying how Azithromycin affects inflammatory signaling in macrophages.
Caption: Workflow for studying Azithromycin's impact on macrophage signaling.
Azithromycin's Inhibition of NF-κB and STAT1 Signaling Pathways
Azithromycin has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and STAT1 signaling pathways. It can prevent the nuclear translocation of the p65 subunit of NF-κB and decrease the phosphorylation of STAT1.
The Pivotal Role of Azithromycin-d5 in Advancing Antibiotic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of Azithromycin-d5, a deuterated analog of the widely-used macrolide antibiotic, azithromycin (B1666446). While its primary application lies as an internal standard in pharmacokinetic and bioequivalence studies, the utility of isotopically labeled compounds like this compound extends into crucial areas of antibiotic research, including metabolism, drug-target interactions, and the growing challenge of antimicrobial resistance. This document provides a comprehensive overview of its applications, supported by detailed experimental protocols, quantitative data, and logical workflow diagrams to empower researchers in their scientific endeavors.
The Foundation: this compound as an Internal Standard
In the realm of quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is indispensable for accurate and precise measurement of an analyte in a complex matrix, such as human plasma.[1][2] this compound, with its five deuterium (B1214612) atoms, is an ideal internal standard for azithromycin quantification for several key reasons:
-
Chemical and Physical Similarity: It is chemically identical to azithromycin, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation.
-
Mass Spectrometric Distinction: The mass difference of five Daltons allows for its distinct detection from the unlabeled azithromycin by the mass spectrometer, preventing signal interference.
-
Minimizing Experimental Variability: It compensates for variations in sample extraction efficiency, matrix effects, and instrument response, leading to more reliable and reproducible results.
The use of this compound is a cornerstone of numerous clinical pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of azithromycin in the human body.[2][3]
Quantitative Data for Azithromycin Analysis using this compound
The following tables summarize key quantitative parameters from validated LC-MS/MS methods employing this compound as an internal standard for the determination of azithromycin in human plasma.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Azithromycin | 749.50 | 591.45 |
| This compound | 754.50 | 596.45 |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Value |
| Linearity Range | 0.5 - 2,000 ng/mL |
| Extraction Recovery | Approximately 90% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Experimental Protocols: A Step-by-Step Guide
The following sections provide a detailed methodology for the quantification of azithromycin in human plasma using this compound as an internal standard, based on established protocols.[1][2]
Preparation of Standard and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of azithromycin and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of azithromycin by serially diluting the stock solution with methanol to cover the desired calibration range.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 1 µg/mL) by diluting the stock solution with methanol.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the azithromycin working standard solutions and the this compound working solution into blank human plasma to create calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add a fixed amount of the this compound internal standard working solution.
-
Protein Precipitation: Precipitate plasma proteins by adding a suitable solvent like methanol.
-
Solid-Phase Extraction: Load the supernatant onto an SPE cartridge (e.g., Oasis HLB).
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the analyte and the internal standard from the cartridge with an appropriate solvent (e.g., methanol).
-
Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is typically used for separation.[2]
-
Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.[1][2]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecules of azithromycin and this compound.
-
Mass Spectrometry Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode to monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard (as listed in Table 1).
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Caption: Workflow for Azithromycin Quantification using this compound.
Broader Roles of this compound in Antibiotic Research
The utility of stable isotope-labeled compounds like this compound extends far beyond their role as internal standards. These tools are instrumental in elucidating fundamental aspects of antibiotic action and resistance.
Elucidating Drug Metabolism and Pharmacokinetics (ADME)
Stable isotope labeling is a powerful technique for tracking the metabolic fate of a drug within an organism.[5][6] By administering a deuterated version of a drug, researchers can use mass spectrometry to distinguish the drug and its metabolites from endogenous compounds. This allows for:
-
Metabolite Identification: The mass shift introduced by the deuterium label helps in identifying novel metabolites.
-
Pharmacokinetic Profiling: It enables precise measurement of the drug and its metabolites over time, providing a detailed understanding of its absorption, distribution, metabolism, and excretion.[5]
-
Bioavailability Studies: Co-administration of a labeled intravenous dose and an unlabeled oral dose allows for the accurate determination of absolute bioavailability.
Caption: Conceptual Pathway of Labeled Drug in ADME Studies.
Investigating Antimicrobial Resistance Mechanisms
The emergence of antimicrobial resistance is a critical global health threat. Stable isotope labeling can be a valuable tool in understanding and combating this challenge. A novel approach utilizes stable isotope labeling by amino acids in cell culture (SILAC) coupled with MALDI-TOF mass spectrometry to rapidly detect antibiotic resistance.[7][8] This method relies on monitoring the incorporation of labeled amino acids into bacterial proteins as a measure of metabolic activity and growth.
In the context of azithromycin, this technique could be adapted to:
-
Rapid Susceptibility Testing: Differentiate between azithromycin-susceptible and -resistant bacterial strains by observing the incorporation of labeled amino acids in the presence of the antibiotic.[7]
-
Understanding Resistance Mechanisms: By analyzing the proteomic changes in resistant bacteria upon exposure to azithromycin, researchers can gain insights into the mechanisms of resistance, such as efflux pump overexpression or ribosomal alterations.
Caption: Workflow for Stable Isotope-Based Antibiotic Resistance Testing.
Probing Drug-Target Interactions
Understanding how an antibiotic interacts with its molecular target is fundamental to drug development. Site-specific isotopic labeling of antibiotics allows for the use of biophysical techniques like NMR and IR spectroscopy to probe these interactions in detail.[1] While direct studies using this compound for this purpose are not yet widely published, the principles are applicable. By strategically placing isotopic labels on the azithromycin molecule, researchers could:
-
Monitor Binding Events: Observe changes in the spectral properties of the labeled antibiotic upon binding to its ribosomal target.
-
Characterize Conformational Changes: Investigate how the binding of azithromycin induces conformational changes in the ribosome.
-
Study Enzyme Inhibition: For antibiotics that inhibit enzymes, kinetic isotope effects can be measured to elucidate the mechanism of inhibition.
Conclusion
This compound is a vital tool in the arsenal (B13267) of researchers and scientists in the field of antibiotic research. Its primary and most established role as an internal standard in LC-MS/MS has enabled the accurate and reliable quantification of azithromycin in numerous pharmacokinetic and clinical studies, providing the foundation for its safe and effective use. Beyond this, the principles of stable isotope labeling, embodied by this compound, offer powerful avenues for investigating the intricate details of drug metabolism, the pressing challenge of antimicrobial resistance, and the fundamental mechanisms of drug-target interactions. As analytical technologies continue to advance, the applications of isotopically labeled antibiotics like this compound are poised to expand, further illuminating the path toward the development of new and improved antimicrobial therapies.
References
- 1. Biosynthetic Incorporation of Site-Specific Isotopes in β-Lactam Antibiotics Enables Biophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of the antibiotic azithromycin in human serum by high-performance liquid chromatography (HPLC)-atmospheric pressure chemical ionization mass spectrometry: correlation with a standard HPLC-electrochemical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. metsol.com [metsol.com]
- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 7. Stable isotope labeling as a promising tool for rapid drug susceptibility testing in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for the Quantification of Azithromycin in Human Plasma using Azithromycin-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azithromycin (B1666446) is a widely prescribed macrolide antibiotic effective against a broad spectrum of bacteria.[1][2] Accurate quantification of Azithromycin in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for Azithromycin quantification due to its high sensitivity, specificity, and throughput.[1][4]
This application note provides a detailed protocol for the determination of Azithromycin in human plasma using a stable isotope-labeled internal standard, Azithromycin-d5, by LC-MS/MS. The use of a stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.
Principle
This method involves the extraction of Azithromycin and the internal standard (this compound) from human plasma, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer. Quantification is achieved by comparing the peak area ratio of Azithromycin to this compound against a calibration curve prepared in a surrogate matrix (e.g., blank human plasma). The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.
Materials and Reagents
-
Analytes and Internal Standard:
-
Azithromycin (Reference Standard)
-
This compound (Internal Standard)
-
-
Solvents and Chemicals:
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Experimental Protocols
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Azithromycin and this compound reference standards.
-
Dissolve each in a separate 10 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.
-
Store stock solutions at -20°C. Stored at -80°C, the stock solution is stable for 6 months, and at -20°C, it is stable for 1 month.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Azithromycin stock solution in 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control samples.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.
-
Solid-phase extraction is a common and effective method for extracting Azithromycin from plasma.
-
Sample Spiking:
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the IS working solution (e.g., 100 ng/mL this compound).
-
For calibration standards and QCs, add the appropriate concentration of Azithromycin working standard. For blank and unknown samples, add an equivalent volume of the dilution solvent.
-
-
Pre-treatment:
-
Add 600 µL of 60 mM sodium bicarbonate (pH 11) to each sample.
-
Vortex for 30 seconds.
-
-
Solid-Phase Extraction:
-
Condition an Oasis HLB SPE cartridge (30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of 10% methanol.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analytes with two aliquots of 25 µL of methanol containing 0.5% formic acid.
-
-
Reconstitution:
-
To the eluate, add 150 µL of water to bring the final volume to 200 µL.
-
Mix thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.
-
The following are typical starting conditions and may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | ACE C18 column (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol:Acetonitrile (1:1, v/v) |
| Flow Rate | 0.25 mL/min |
| Gradient | Start with 35% B, increase to 75% B over 3 min, hold for 1 min, return to initial conditions and re-equilibrate for 1 min. |
| Injection Volume | 1-5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Azithromycin: m/z 749.5 → 591.5this compound: m/z 754.5 → 596.5 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Data Presentation: Method Performance Characteristics
The following table summarizes typical method validation parameters for the quantification of Azithromycin using an this compound internal standard.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 2000 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 15% | |
| Accuracy (%Bias) | Within ±15% | |
| Recovery | ~90% |
Mandatory Visualization
References
- 1. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. payeshdarou.ir [payeshdarou.ir]
- 4. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Azithromycin in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Azithromycin (B1666446) in human plasma. The described protocol utilizes a simple and efficient sample preparation technique, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of Azithromycin concentrations. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Azithromycin is a widely prescribed macrolide antibiotic used to treat a variety of bacterial infections.[1][2] Accurate quantification of Azithromycin in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to ensure optimal dosing and efficacy. LC-MS/MS has become the preferred method for the bioanalysis of drug molecules like Azithromycin due to its high sensitivity, specificity, and throughput.[1][3] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Azithromycin in human plasma.
Experimental Workflow
Caption: Experimental workflow for Azithromycin quantification.
Materials and Methods
Reagents and Materials
-
Azithromycin reference standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Water (LC-MS grade)
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges
Instrumentation
-
A liquid chromatography system capable of binary gradient elution.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation Protocol
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound).
-
Vortex the sample for 30 seconds.
-
Perform a solid-phase extraction (SPE). Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water. Load the plasma sample onto the conditioned cartridge.[1]
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an appropriate volume (e.g., 2 µL) into the LC-MS/MS system.
Liquid Chromatography
| Parameter | Condition |
| Column | C18 column (e.g., ACE C18, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol:Acetonitrile (1:1, v/v) with 0.1% Formic acid |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Run Time | Approximately 4.5 minutes |
Note: The mobile phase composition and gradient may need to be optimized for your specific LC system and column.
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Azithromycin: m/z 749.50 -> 591.45 |
| This compound: m/z 754.50 -> 596.45 | |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific instrument |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
Results and Discussion
Method Validation
The method was validated according to the FDA guidelines for bioanalytical method validation. The following parameters were assessed:
-
Linearity: The calibration curve was linear over the concentration range of 0.5 to 2,000 ng/mL for Azithromycin in human plasma. The correlation coefficient (r²) was consistently greater than 0.99.
-
Sensitivity: The lower limit of quantification (LLOQ) was determined to be 0.5 ng/mL.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all quality control (QC) samples.
-
Recovery: The extraction recovery of Azithromycin from human plasma was determined to be approximately 90%.
-
Matrix Effect: No significant matrix effect was observed.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.5 - 2,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification | 0.5 ng/mL |
| Accuracy | 85% - 115% |
| Precision (%CV) | < 15% |
| Extraction Recovery | ~90% |
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Azithromycin in human plasma. The simple sample preparation and rapid analysis time make it suitable for a wide range of research applications, including pharmacokinetic studies and therapeutic drug monitoring. The method has been validated and demonstrates excellent performance in terms of linearity, sensitivity, accuracy, and precision.
References
- 1. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Sample Preparation of Azithromycin using Azithromycin-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of azithromycin (B1666446) in biological matrices for quantitative analysis, utilizing Azithromycin-d5 as an internal standard. The methodologies outlined are primarily for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and sensitive analytical technique for this purpose.
Introduction
Azithromycin is a widely prescribed macrolide antibiotic effective against a broad spectrum of bacteria.[1][2][3] Accurate quantification of azithromycin in biological samples is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical results.
This document details three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP). Each method offers distinct advantages and is suited for different sample types and analytical requirements.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated bioanalytical methods for azithromycin quantification using an internal standard.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters
| Parameter | Method 1 (SPE) | Method 2 (LLE) | Method 3 (PP) |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |
| Internal Standard | This compound | Roxithromycin | Erythromycin |
| Linearity Range | 0.5 - 2,000 ng/mL[1][4] | 1 - 1000 ng/mL[5] | 4.69 - 600 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] | 1 ng/mL[5] | 4.69 ng/mL[6] |
| Extraction Recovery | ~90% for Azithromycin[1][4] | Not explicitly stated | 94.13% - 97.04%[6] |
| Matrix Effect | Not explicitly stated | Not explicitly stated | 92.50% - 107.87%[6] |
| Intra-day Precision (%RSD) | < 15%[5] | < 15%[5] | < 10%[6] |
| Inter-day Precision (%RSD) | < 15%[5] | < 15%[5] | < 10%[6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Azithromycin in Human Plasma
This protocol is based on a high-throughput LC-MS/MS method for the determination of azithromycin in human plasma.[1][4]
Materials:
-
Azithromycin reference standard
-
This compound internal standard (IS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (ACS grade)
-
Sodium bicarbonate
-
Ultrapure water
-
Blank human plasma
-
SPE cartridges (e.g., Waters Oasis HLB, 30 mg/1 mL)
Equipment:
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Preparation of Standard and IS Solutions:
-
Prepare a stock solution of Azithromycin in methanol (e.g., 1 mg/mL).
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare working standard solutions of Azithromycin by serial dilution of the stock solution with methanol.
-
Prepare a working solution of this compound in methanol (e.g., 1 µg/mL).
-
-
Sample Pre-treatment:
-
To 100 µL of human plasma sample, calibration standard, or quality control sample in a polypropylene (B1209903) tube, add 10 µL of the this compound working solution.
-
Add 600 µL of 60 mM sodium bicarbonate (pH 11).
-
Vortex for 30 seconds.
-
-
Solid-Phase Extraction:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of 10% methanol in water.[7]
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analytes with 1 mL of methanol.
-
-
Eluate Processing:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions:
-
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in methanol:acetonitrile (1:1, v/v)[1][4]
-
Injection Volume: 10 µL
-
Ionization: Positive electrospray ionization (ESI+)
-
MRM Transitions:
Protocol 2: Liquid-Liquid Extraction (LLE) for Azithromycin in Human Plasma
This protocol is a representative LLE method for the extraction of azithromycin from plasma.
Materials:
-
Azithromycin reference standard
-
This compound internal standard (IS)
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE)
-
Hexane
-
Ammonium (B1175870) hydroxide
-
Ultrapure water
-
Blank human plasma
Equipment:
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Preparation of Standard and IS Solutions: As described in Protocol 1.
-
Sample Pre-treatment:
-
To 200 µL of human plasma sample, calibration standard, or quality control sample in a polypropylene tube, add 25 µL of the this compound working solution.
-
Add 200 µL of 5% ammonium hydroxide.[8]
-
Vortex for 1 minute.
-
-
Liquid-Liquid Extraction:
-
Add 1.5 mL of methyl tert-butyl ether:hexane (50:50, v/v).[9]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Organic Phase Processing:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.[8]
-
Vortex to mix.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: Protein Precipitation (PP) for Azithromycin in Human Plasma
This protocol describes a simple protein precipitation method for sample cleanup.
Materials:
-
Azithromycin reference standard
-
This compound internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Blank human plasma
Equipment:
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Standard and IS Solutions: As described in Protocol 1.
-
Protein Precipitation:
-
To 100 µL of human plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of the this compound working solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Discussion
The choice of sample preparation technique depends on several factors, including the complexity of the matrix, the required sensitivity of the assay, and the desired sample throughput.
-
Solid-Phase Extraction (SPE) generally provides the cleanest extracts, minimizing matrix effects and leading to high sensitivity.[1][10] It is often considered the gold standard for bioanalytical sample preparation but can be more time-consuming and costly than other methods.
-
Liquid-Liquid Extraction (LLE) is another effective technique for sample cleanup and can provide good recovery and selectivity. The choice of extraction solvent is critical for optimizing the recovery of the analyte while minimizing the extraction of interfering substances.
-
Protein Precipitation (PP) is the simplest and fastest method, making it suitable for high-throughput analysis.[6] However, it is the least selective method and may result in significant matrix effects, potentially impacting the accuracy and precision of the assay if not carefully validated.
For all methods, the use of a stable isotope-labeled internal standard like this compound is highly recommended to compensate for any variability during the sample preparation and analysis process. Validation of the chosen method according to regulatory guidelines is essential to ensure reliable and accurate results.
References
- 1. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newbioworld.org [newbioworld.org]
- 3. newbioworld.org [newbioworld.org]
- 4. A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Plasma concentration of azithromycin and correlation with clinical outcomes in patients with enteric fever - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative determination of azithromycin in human plasma by liquid chromatography-mass spectrometry and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid phase extraction and high performance liquid chromatography for the determination of azithromycin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Azithromycin-d5 in Pharmacokinetic and Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Azithromycin-d5 as an internal standard in pharmacokinetic (PK) and bioequivalence (BE) studies of azithromycin (B1666446). The following sections detail the rationale for its use, experimental procedures, and data analysis considerations.
This compound, a deuterated analog of azithromycin, is the preferred internal standard for quantitative analysis in biological matrices. Its physicochemical properties are nearly identical to azithromycin, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows for distinct detection by mass spectrometry, enabling accurate quantification of the parent drug.
Pharmacokinetic Profile of Azithromycin
Azithromycin exhibits a unique pharmacokinetic profile characterized by rapid and extensive tissue distribution, leading to significantly higher concentrations in tissues than in plasma.[1][2][3][4] Following oral administration, azithromycin is rapidly absorbed, with peak plasma concentrations (Tmax) achieved within 2 to 3 hours.[5] The bioavailability of an oral dose is approximately 37%.[1][4] The drug displays a long terminal elimination half-life, averaging around 68 hours, which is attributed to its slow release from tissues.[2][5]
Table 1: Summary of Azithromycin Pharmacokinetic Parameters in Healthy Adults
| Parameter | Value | Reference |
| Bioavailability (F) | ~37% | [1][4] |
| Time to Peak Concentration (Tmax) | 2 - 3 hours | [5] |
| Peak Plasma Concentration (Cmax) | 0.4 mg/L (after a single 500 mg oral dose) | [1] |
| Terminal Half-life (t1/2) | ~68 hours | [2] |
| Protein Binding | 7% to 51% (concentration-dependent) | [2] |
Bioequivalence Study Design Considerations
Bioequivalence studies for azithromycin formulations are crucial for the approval of generic versions. These studies are typically designed as randomized, single-dose, two-period, two-sequence crossover studies in healthy adult subjects.[6][7][8]
Table 2: Key Design Parameters for Azithromycin Bioequivalence Studies
| Parameter | Recommendation | Rationale/Reference |
| Study Design | Randomized, two-period, crossover | To minimize inter-subject variability.[5][7] |
| Subjects | Healthy adult volunteers | To reduce confounding factors from disease states.[5] |
| Dosage | Single oral dose (e.g., 500 mg or 600 mg) | Reflects clinical usage and allows for clear PK profiling.[5][6] |
| Administration | Fasting state | As azithromycin can be taken with or without food, fasting is a standard condition.[5][6] |
| Washout Period | At least 21 days | Sufficient to prevent carry-over effects due to the long half-life of azithromycin.[5][9] |
| Blood Sampling | Frequent sampling up to 72 hours post-dose | To accurately characterize Cmax and the absorption/elimination phases.[5][7] |
| Analyte | Azithromycin (parent drug) | The parent compound is the primary indicator of bioavailability.[5] |
| Internal Standard | This compound | For accurate quantification using LC-MS/MS.[9][10][11] |
| Acceptance Criteria | 90% Confidence Intervals for the geometric mean ratios of Cmax and AUC within 80-125% | Standard regulatory requirement for bioequivalence.[12][13][14] |
Experimental Protocols
Protocol 1: Quantification of Azithromycin in Human Plasma using LC-MS/MS
This protocol outlines a validated method for the determination of azithromycin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.[10][11][15]
1. Materials and Reagents:
-
Azithromycin reference standard
-
This compound (internal standard)
-
HPLC-grade methanol (B129727), acetonitrile, and formic acid
-
Ultrapure water
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges (e.g., Waters Oasis HLB)
2. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of azithromycin and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the azithromycin stock solution with methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (e.g., 1 µg/mL) in methanol.
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample, add 10 µL of the this compound working solution and vortex.
-
Condition the SPE cartridge with methanol followed by ultrapure water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute azithromycin and this compound with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Conditions:
Table 3: LC-MS/MS Parameters for Azithromycin Quantification
| Parameter | Condition | Reference |
| LC System | High-Performance Liquid Chromatography (HPLC) system | [10][11] |
| Column | C18 reverse-phase column (e.g., ACE C18, 2.1 x 100 mm, 1.7 µm) | [10][11] |
| Mobile Phase | A: 0.1% Formic acid in waterB: Methanol:Acetonitrile (1:1, v/v) | [10][11] |
| Flow Rate | 0.25 mL/min | [10][11] |
| Injection Volume | 5 µL | [9] |
| MS System | Triple quadrupole mass spectrometer | [10][11] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10][11] |
| MRM Transitions | Azithromycin: m/z 749.50 > 591.45this compound: m/z 754.50 > 596.45 | [10][11][15] |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of azithromycin to this compound against the concentration of the calibration standards.
-
Use a weighted linear regression model (e.g., 1/x²) to fit the data.
-
Determine the concentration of azithromycin in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualized Workflows
Caption: Experimental workflow for the quantification of azithromycin in plasma.
Caption: Logical flow of a typical azithromycin bioequivalence study.
References
- 1. The pharmacokinetics of azithromycin in human serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of azithromycin and their clinical significance | Semantic Scholar [semanticscholar.org]
- 4. Azithromycin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blocked [extranet.who.int]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pharmacokinetics and Bioequivalence of 2 Azithromycin Tablet Formulations: A Randomized, Open-Label, 2-Stage Crossover Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioequivalence study of two azithromycin formulations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Bioequivalence of Two Powders of Azithromycin for Suspension: A Nonblinded, Single-Dose, Randomized, Three-Way Crossover Study in Fed and Fasting States Among Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 13. Bioequivalence of 2 Azithromycin Capsule Formulations: A Randomized, Single-Dose, Open-Label, 2-Period Crossover Study in Healthy Male Pakistani Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijsr.net [ijsr.net]
- 15. researchgate.net [researchgate.net]
Application Note: Quantification of Azithromycin in Human Plasma using Azithromycin-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Azithromycin (B1666446) is a widely prescribed macrolide antibiotic effective against a broad spectrum of bacteria. Accurate quantification of azithromycin in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of azithromycin in human plasma, utilizing its deuterated analog, azithromycin-d5, as an internal standard to ensure high accuracy and precision.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the LC-MS/MS method for azithromycin quantification.
Table 1: Linearity and Recovery
| Analyte | Linearity Range (ng/mL) | Recovery (%) |
| Azithromycin | 0.5 - 2000[1][2] | ~90[1][2][3] |
| Azithromycin (alternative method) | 2 - 1000[4] | 98.6 - 102[4] |
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Azithromycin | 749.50[1] | 591.45[1] | Positive Electrospray (ESI+)[1] |
| This compound | 754.50[1] | 596.45[1] | Positive Electrospray (ESI+)[1] |
| Azithromycin (alternative) | 749.6[4][5] | 591.6[4][5] | Positive Electrospray (ESI+)[5] |
| This compound (alternative) | 754.6[4][5] | 596.6[4][5] | Positive Electrospray (ESI+)[5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the quantification of azithromycin in human plasma.
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions: Prepare a stock solution of azithromycin at a concentration of 2 mg/mL by dissolving 4.0 mg of azithromycin in 2 mL of methanol (B129727).[1] Similarly, prepare a stock solution of this compound (internal standard, IS) at 1 mg/mL by dissolving 1 mg of this compound in 1 mL of methanol.[1]
-
Working Standard Solutions: Further dilute the azithromycin stock solution with methanol to prepare a series of working standard solutions for calibration curves and quality control samples.[1]
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to prepare a working IS solution of 1 µg/mL.[1]
-
Calibration Standards and QC Samples: Prepare calibration standards ranging from 0.5 to 2000 ng/mL by spiking 10 µL of the appropriate working standard solution into 90 µL of blank human plasma.[1] Prepare QC samples at low, medium, and high concentrations in a similar manner.[1]
Sample Preparation from Human Plasma (Solid-Phase Extraction)
-
To 100 µL of human plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (this compound, 1 µg/mL).[1]
-
Add 600 µL of 60 mM sodium bicarbonate (pH 11) to the sample and vortex for 30 seconds.[1]
-
Condition a solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.[1]
-
Load the entire sample mixture onto the conditioned SPE cartridge.[1]
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 15% methanol.[1]
-
Elute the analytes with 2 mL of methanol into a clean glass tube.[1]
-
Evaporate the eluate to dryness under a stream of nitrogen at 37°C.[1]
-
Reconstitute the dried residue with 200 µL of a solution containing 0.1% aqueous formic acid and a methanol/acetonitrile mixture (65:35, v/v).[1]
-
Vortex the reconstituted sample for 30 seconds and centrifuge at 2,054 x g for 5 minutes.[1]
-
Transfer 165 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: ACE C18 column (2.1 x 100 mm, 1.7 µm) with a C18 guard column.[1][2]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: Methanol:Acetonitrile (1:1, v/v).[1]
-
Gradient: Start with 35% B, increase to 75% B over 3.0 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 1 minute.[1]
-
Injection Volume: 2 µL.[1]
-
-
Mass Spectrometry (MS) Conditions:
Visualizations
Experimental Workflow
Caption: Workflow for Azithromycin Quantification in Human Plasma.
LC-MS/MS System Logic
Caption: Logical Flow of the LC-MS/MS System for Analysis.
References
- 1. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma [escholarship.org]
- 5. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
Application Note: Simultaneous Determination of Azithromycin and its Major Metabolites in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of azithromycin (B1666446) and its two major metabolites, N-desmethyl-azithromycin and descladinose-azithromycin, in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. The protocol utilizes a simple solid-phase extraction (SPE) for sample clean-up, followed by a rapid chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been developed based on a compilation of published analytical procedures and provides the necessary performance characteristics for reliable bioanalysis.
Introduction
Azithromycin is a widely prescribed macrolide antibiotic with a broad spectrum of activity. It undergoes hepatic metabolism to form several metabolites, with N-desmethyl-azithromycin and descladinose-azithromycin being two of the most significant. The simultaneous determination of the parent drug and its metabolites is crucial for a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides a detailed protocol for researchers, scientists, and drug development professionals to accurately measure these compounds in human plasma.
Experimental
Materials and Reagents
-
Azithromycin, N-desmethyl-azithromycin, descladinose-azithromycin, and Azithromycin-d5 (internal standard) reference standards
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Standard Solutions Preparation
Stock solutions of azithromycin, N-desmethyl-azithromycin, descladinose-azithromycin, and the internal standard (IS), this compound, are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solutions with a methanol/water (1:1, v/v) mixture to prepare calibration curve standards and quality control (QC) samples.
Sample Preparation Protocol
-
To 100 µL of human plasma in a polypropylene (B1209903) tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound).
-
Add 200 µL of 0.1% formic acid in water and vortex for 10 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A and inject 5 µL into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, re-equilibrate for 1.9 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Azithromycin | 749.5 | 591.5 | 35 |
| N-desmethyl-azithromycin | 735.5 | 577.5 | 35 |
| Descladinose-azithromycin | 591.4 | 433.4 | 30 |
| This compound (IS) | 754.5 | 596.5 | 35 |
Method Validation Summary
The following tables summarize the typical performance characteristics of this method, compiled from various sources.
Table 1: Calibration Curve and Linearity
| Analyte | Range (ng/mL) | R² |
| Azithromycin | 1 - 1000 | > 0.995 |
| N-desmethyl-azithromycin | 1 - 500 | > 0.99 |
| Descladinose-azithromycin | 1 - 500 | > 0.99 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Azithromycin | Low | < 10 | < 10 | 90 - 110 |
| Mid | < 10 | < 10 | 90 - 110 | |
| High | < 10 | < 10 | 90 - 110 | |
| N-desmethyl-azithromycin | Low | < 15 | < 15 | 85 - 115 |
| Mid | < 15 | < 15 | 85 - 115 | |
| High | < 15 | < 15 | 85 - 115 | |
| Descladinose-azithromycin | Low | < 15 | < 15 | 85 - 115 |
| Mid | < 15 | < 15 | 85 - 115 | |
| High | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Azithromycin | > 85 | < 15 |
| N-desmethyl-azithromycin | > 80 | < 20 |
| Descladinose-azithromycin | > 80 | < 20 |
Visualizations
Solid-Phase Extraction Protocol for Enhanced Analysis of Azithromycin and its Deuterated Analog
Application Note
This document provides a detailed protocol for the solid-phase extraction (SPE) of Azithromycin (B1666446) and its internal standard, Azithromycin-d5, from human plasma. This method is optimized for high-throughput analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring sensitive, specific, and rapid quantification crucial for clinical and pharmaceutical research.
Azithromycin is a widely prescribed macrolide antibiotic effective against a broad spectrum of bacteria.[1] Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. The use of a deuterated internal standard, this compound, is critical for correcting potential matrix effects and variations in extraction efficiency, thereby enhancing the accuracy and precision of the analytical method.[1][2]
This protocol employs Waters Oasis HLB cartridges, a reversed-phase sorbent suitable for a wide range of acidic, neutral, and basic compounds.[1] The described SPE procedure effectively removes interfering substances from the plasma matrix, leading to high recovery rates and a clean extract for subsequent LC-MS/MS analysis.
Experimental Protocol
This protocol is intended for the extraction of Azithromycin and this compound from human plasma samples prior to LC-MS/MS analysis.
1. Materials and Reagents:
-
Azithromycin and this compound (IS) reference standards[1]
-
Methanol (B129727) (HPLC grade or better)[1]
-
Acetonitrile (HPLC grade or better)[1]
-
Formic acid (LC-MS grade)[1]
-
Sodium bicarbonate[1]
-
Ultrapure water[1]
-
Blank human plasma[1]
-
Waters Oasis HLB SPE cartridges (30 mg/1 mL)[1]
-
Polypropylene (B1209903) tubes (2 mL)[1]
-
Glass tubes (13 x 100 mm)[1]
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
2. Preparation of Solutions:
-
Internal Standard (IS) Working Solution (1 µg/mL): Prepare by dissolving 1 mg of this compound in 1 mL of methanol to create a stock solution. Further dilute this stock solution with methanol to achieve a working concentration of 1 µg/mL.[1]
-
60 mM Sodium Bicarbonate (pH 11): Dissolve the appropriate amount of sodium bicarbonate in ultrapure water to a final concentration of 60 mM and adjust the pH to 11.[1]
-
Reconstitution Solution (0.1% aqueous formic acid–MeOH/MeCN (65:35, v:v)): Prepare by mixing 65 parts of 0.1% formic acid in water with 35 parts of a 1:1 mixture of methanol and acetonitrile.[1]
3. Sample Preparation:
-
Pipette 100 µL of human plasma into a 2 mL polypropylene tube.[1]
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution.[1]
-
Add 600 µL of 60 mM sodium bicarbonate (pH 11).[1]
-
Vortex the sample thoroughly for 30 seconds.[1]
4. Solid-Phase Extraction Procedure:
-
Conditioning: Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[1]
-
Loading: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.[1]
-
Washing:
-
Elution: Elute the analytes into a 13 x 100 mm glass tube using 2 mL of methanol.[1]
5. Post-Extraction Processing:
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 37°C.[1]
-
Reconstitution: Reconstitute the dried residue with 200 µL of the reconstitution solution.[1]
-
Final Preparation: Vortex the reconstituted sample for 30 seconds and then centrifuge at 2,054 g for 5 minutes.[1]
-
Analysis: Transfer the supernatant for injection into the LC-MS/MS system.
Data Presentation
The following tables summarize the quantitative data for the described SPE and subsequent LC-MS/MS analysis of Azithromycin.
Table 1: SPE Method Parameters
| Parameter | Condition |
| SPE Cartridge | Waters Oasis HLB (30 mg/1 mL)[1] |
| Sample Volume | 100 µL of human plasma[1] |
| Sample Pre-treatment | Addition of 600 µL of 60 mM Sodium Bicarbonate (pH 11)[1] |
| Conditioning Solvents | 1 mL Methanol, followed by 1 mL Water[1] |
| Washing Solvents | 1 mL Water, followed by 1 mL 15% Methanol in Water[1] |
| Elution Solvent | 2 mL Methanol[1] |
| Post-Elution | Evaporation under Nitrogen and Reconstitution[1] |
Table 2: Analytical Performance Characteristics
| Parameter | Value |
| Linearity Range | 0.5 - 2,000 ng/mL[1][2] |
| Extraction Recovery | Approximately 90% for Azithromycin[1][2] |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL[1] |
| Total Analysis Time | 4.5 minutes[1][2] |
| Internal Standard | This compound[1][2] |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps of the solid-phase extraction protocol for Azithromycin.
Caption: Workflow of the solid-phase extraction protocol for Azithromycin.
References
- 1. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Calibration Standards with Azithromycin-d5 for Accurate Quantification of Azithromycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin (B1666446) is a widely prescribed macrolide antibiotic effective against a broad spectrum of bacteria.[1][2] Accurate quantification of Azithromycin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1][3] The use of a stable isotope-labeled internal standard, such as Azithromycin-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing and instrument response.[4][5] This application note provides a detailed protocol for the preparation of this compound calibration standards to ensure accurate and reliable quantification of Azithromycin in research and drug development settings.
Experimental Protocols
This section details the step-by-step procedures for preparing stock solutions, calibration standards, and quality control samples using this compound as an internal standard.
Materials and Reagents
-
Azithromycin (Reference Standard)
-
Methanol (B129727) (HPLC or LC-MS grade)[6]
-
Acetonitrile (HPLC or LC-MS grade)[6]
-
Formic Acid (LC-MS grade)[6]
-
Deionized Water (18.2 MΩ·cm)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
Preparation of Stock Solutions
2.2.1. Azithromycin Stock Solution (2 mg/mL)
-
Accurately weigh approximately 4.0 mg of Azithromycin reference standard.
-
Transfer the weighed standard into a 2 mL volumetric flask.
-
Dissolve the standard in methanol.
-
Bring the flask to volume with methanol and mix thoroughly.[6]
-
This stock solution can be further diluted with methanol to prepare working standard solutions for calibration curve and quality control samples.[6]
2.2.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL)
-
Accurately weigh approximately 1 mg of this compound.
-
Transfer the weighed standard into a 1 mL volumetric flask.
-
Dissolve the standard in methanol.
-
Bring the flask to volume with methanol and mix thoroughly.[6]
2.2.3. This compound Internal Standard (IS) Working Solution (1 µg/mL)
-
Pipette 100 µL of the 1 mg/mL this compound stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with methanol and mix thoroughly to obtain a working solution of 1 µg/mL.[6]
Note: Stock solutions should be stored at -20°C and protected from light. Stability under these conditions should be verified, though Azithromycin solutions have been shown to be stable for extended periods.[8][9]
Preparation of Calibration Curve (CC) Standards
-
Prepare a series of working standard solutions of Azithromycin by serially diluting the 2 mg/mL stock solution with methanol.[6] The concentrations of these working solutions should be selected to cover the desired calibration range.
-
To prepare the final calibration standards, spike 10 µL of each Azithromycin working standard solution into 90 µL of the appropriate biological matrix (e.g., human plasma).[6]
-
This will result in a calibration curve with a concentration range typically from 0.5 to 2,000 ng/mL.[6]
Preparation of Quality Control (QC) Samples
-
Prepare separate working standard solutions of Azithromycin from a different weighing of the reference standard.
-
Spike a known amount of these working solutions into the biological matrix to obtain QC samples at low, medium, and high concentrations within the calibration range.
Quantitative Data
The use of this compound as an internal standard in LC-MS/MS methods for Azithromycin quantification yields excellent linearity, accuracy, and precision. The following tables summarize typical performance data.
Table 1: LC-MS/MS Method Parameters for Azithromycin and this compound
| Parameter | Azithromycin | This compound (Internal Standard) |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Precursor Ion (m/z) | 749.50 | 754.50 |
| Product Ion (m/z) | 591.45 | 596.45 |
Data sourced from multiple studies confirming these mass transitions.[5][6][7][10][11]
Table 2: Performance Characteristics of Azithromycin Quantification using this compound Internal Standard
| Performance Metric | Typical Value |
| Linearity Range | 0.5 - 2,000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy | 96.5 - 103.4% |
| Precision (RSD) | < 15% |
These values represent a summary of performance data from various validated LC-MS/MS methods.[6][12]
Experimental Workflow Diagram
The following diagram illustrates the workflow for the preparation of calibration standards and quality control samples for the quantification of Azithromycin using this compound as an internal standard.
Caption: Workflow for preparing Azithromycin calibration standards.
Conclusion
The protocol described in this application note provides a robust and reliable method for the preparation of calibration standards using this compound. The use of a deuterated internal standard is essential for achieving the high accuracy and precision required in regulated bioanalysis and clinical research. The provided workflow and performance data serve as a valuable resource for researchers and scientists involved in the quantitative analysis of Azithromycin.
References
- 1. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 2. saudijournals.com [saudijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application of Azithromycin-d5 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Azithromycin-d5 as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies. The use of a stable isotope-labeled internal standard like this compound is critical for accurate and precise quantification of azithromycin (B1666446) in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Application Notes
This compound is a deuterated analog of azithromycin, a widely prescribed macrolide antibiotic. In drug metabolism studies, its primary application is as an internal standard (IS) for the quantitative analysis of azithromycin in biological samples, most commonly plasma. The key advantage of using a stable isotope-labeled internal standard is its chemical and physical similarity to the analyte of interest. This similarity ensures that this compound co-elutes with azithromycin and experiences similar ionization effects in the mass spectrometer, thereby compensating for variability in sample preparation and matrix effects. This leads to enhanced accuracy, precision, and robustness of the analytical method.
The primary technique for which this compound is employed is LC-MS/MS. This powerful analytical tool offers high sensitivity and selectivity, which is essential for detecting the low concentrations of azithromycin often found in biological fluids. The use of this compound is integral to developing and validating bioanalytical methods that meet regulatory standards for pharmacokinetic and bioequivalence studies.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of azithromycin using this compound as an internal standard, compiled from various validated LC-MS/MS methods.
Table 1: Mass Spectrometry Parameters for Azithromycin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Azithromycin | 749.50 - 749.6 | 591.45 - 591.6 | ESI+ |
| This compound | 754.50 - 754.6 | 596.45 - 596.6 | ESI+ |
Table 2: Typical LC-MS/MS Method Parameters and Performance
| Parameter | Typical Value/Range |
| Calibration Curve Range | 0.5 - 2000 ng/mL in plasma[1][2][3] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[3] |
| Sample Volume | 20 - 100 µL of plasma[4] |
| Extraction Recovery | ~90% or greater |
| Linearity (r²) | ≥ 0.998 |
Experimental Protocols
Herein are detailed protocols for the use of this compound in both pharmacokinetic analysis from plasma and in vitro drug metabolism studies.
Protocol 1: Quantification of Azithromycin in Human Plasma for Pharmacokinetic Studies
This protocol describes a typical LC-MS/MS method for the determination of azithromycin concentration in human plasma samples.
1. Preparation of Stock and Working Solutions
-
Azithromycin Stock Solution (2 mg/mL): Accurately weigh 4.0 mg of azithromycin and dissolve it in methanol (B129727) in a 2 mL volumetric flask.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare working solutions for calibration standards and quality controls (QCs) by serially diluting the azithromycin stock solution with methanol. A typical working internal standard solution of this compound is prepared at 1 µg/mL by diluting its stock solution with methanol.
2. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1.5, 500, and 1500 ng/mL) by spiking blank human plasma with the appropriate azithromycin working solutions.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.
3. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution (1 µg/mL).
-
Add 600 µL of sodium bicarbonate (60 mM, pH 11).
-
Vortex mix the samples.
-
Load the entire mixture onto a pre-conditioned Oasis HLB SPE cartridge (1 mL, 30 mg).
-
Wash the cartridge with water.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 37°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: ACE C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol:acetonitrile (B52724) (1:1, v/v).
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 2 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions of m/z 749.50 > 591.45 for azithromycin and m/z 754.50 > 596.45 for this compound.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of azithromycin to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x²) to fit the curve.
-
Determine the concentration of azithromycin in the QC and unknown samples from the calibration curve.
Caption: Workflow for Azithromycin Quantification in Plasma.
Protocol 2: In Vitro Metabolism of Azithromycin using Human Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of azithromycin in human liver microsomes (HLMs), using this compound as an internal standard for accurate quantification of the remaining parent drug.
1. Reagents and Solutions
-
Human Liver Microsomes (HLMs)
-
Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Azithromycin Stock Solution (in methanol or DMSO)
-
This compound Working Solution (in methanol)
-
Acetonitrile (for reaction termination)
2. Incubation Procedure
-
Prepare an incubation mixture in a microcentrifuge tube containing phosphate buffer, HLMs (e.g., 0.5 mg/mL protein concentration), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for approximately 5 minutes to allow the system to equilibrate.
-
Initiate the metabolic reaction by adding a small volume of the azithromycin stock solution to achieve the desired final concentration (e.g., 1 µM).
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) and the this compound working solution.
3. Sample Processing
-
Vortex the terminated reaction samples to precipitate the microsomal proteins.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Perform the LC-MS/MS analysis as described in Protocol 1 (Section 4). The same chromatographic conditions and mass spectrometric parameters can be used for the quantification of azithromycin.
5. Data Analysis
-
Quantify the concentration of azithromycin remaining at each time point using the peak area ratio relative to this compound and the calibration curve.
-
Determine the metabolic stability of azithromycin by plotting the natural logarithm of the percentage of remaining azithromycin versus time. The slope of the linear regression will provide the rate constant for metabolism, from which the in vitro half-life (t½) can be calculated.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Troubleshooting Poor Peak Shape in Azithromycin LC-MS Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Azithromycin (B1666446). The following frequently asked questions (FAQs) and troubleshooting guides address common issues to help you optimize your chromatographic results.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape issues observed in Azithromycin LC-MS analysis?
The most frequently encountered poor peak shapes are peak tailing, peak fronting, peak broadening, and split peaks. These issues can compromise the accuracy and precision of quantification by affecting peak integration and resolution from other components in the sample matrix.[1][2]
Q2: Why is Azithromycin prone to poor peak shape in reversed-phase chromatography?
Azithromycin is a large macrolide antibiotic with basic amine functional groups. These groups can engage in secondary interactions with residual silanol (B1196071) groups on the surface of silica-based stationary phases, leading to peak tailing.[3] Additionally, its complex structure can lead to slow mass transfer kinetics, contributing to peak broadening.
Q3: How does the mobile phase pH affect the peak shape of Azithromycin?
Mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like Azithromycin. An increase in pH can improve peak shape.[4] However, the stability of Azithromycin is pH-dependent, with degradation occurring in acidic conditions (pH < 6.0) and at neutral to slightly alkaline pH (6.0-7.2) where lactone ring opening can occur.[5][6] Therefore, a careful balance must be struck. Using a mobile phase with a slightly basic pH, such as 8, has been shown to yield good separation results while minimizing silica (B1680970) dissolution issues.[7]
Q4: Can the choice of analytical column significantly impact the analysis?
Absolutely. The choice of stationary phase is crucial. While C18 columns are commonly used, specialized phases can offer improved performance. For instance, Hydrophilic Interaction Chromatography (HILIC) can provide narrower, more symmetrical peaks and enhanced MS sensitivity due to the high organic content of the mobile phase.[8] Columns with high-purity silica or hybrid particle technology can also minimize secondary interactions and improve peak shape.[3]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing, where the latter half of the peak is wider than the front, is a common problem in Azithromycin analysis.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | - Utilize a column with high-purity silica or an end-capped stationary phase to minimize exposed silanol groups. - Consider using a column with a different stationary phase chemistry, such as a polar-embedded or a polymer-based column. - Add a competitive base, like triethylamine (B128534) (TEA), to the mobile phase to block active silanol sites (note: TEA may suppress MS signal). |
| Mobile Phase pH | - Optimize the mobile phase pH. For Azithromycin, a slightly basic pH (e.g., pH 8-10) can improve peak symmetry by ensuring the analyte is in a single, uncharged form.[4][7] Ensure the chosen pH is within the stable range of your column. |
| Column Contamination | - Flush the column with a strong solvent to remove contaminants.[3] - Use a guard column to protect the analytical column from strongly retained matrix components.[3] |
| Column Overload | - Reduce the injection volume or dilute the sample. Perform a dilution series to see if peak shape improves.[3] |
A logical workflow for troubleshooting peak tailing is presented below.
Issue 2: Peak Fronting
Peak fronting is characterized by a leading edge that is less steep than the trailing edge.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Sample Solvent Incompatibility | - The sample solvent should be weaker than or matched to the initial mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can cause the analyte band to spread before it reaches the column, resulting in fronting.[3] It is recommended to dissolve the sample in the initial mobile phase composition.[3] |
| Column Overload | - High concentrations of the analyte can lead to saturation of the stationary phase, causing peak fronting. Reduce the amount of sample injected onto the column by lowering the injection volume or diluting the sample. |
| Column Degradation | - A void at the head of the column can cause peak distortion. This can be checked by reversing and flushing the column. If the issue persists, the column may need to be replaced. |
Issue 3: Split Peaks
Split peaks can be a sign of several issues, often related to the sample introduction or the column itself.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Partially Clogged Inlet Frit | - Debris from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase. Reverse-flushing the column may resolve the issue. If not, the frit or the column may need replacement.[2] |
| Sample Solvent Effect | - Injecting a sample in a solvent that is not miscible with the mobile phase or is significantly stronger can cause peak splitting. Ensure the sample solvent is compatible with the mobile phase.[2] |
| Column Void or Channeling | - A void at the column inlet or channeling within the packed bed can lead to split peaks. This is often indicative of column degradation and typically requires column replacement.[2] |
The following diagram illustrates a general workflow for troubleshooting poor peak shapes.
Experimental Protocols
Below are summarized experimental conditions from published methods that have demonstrated good peak shape for Azithromycin.
Method 1: Reversed-Phase LC-MS/MS
| Parameter | Condition |
| Column | ACE C18 (2.1 x 100 mm, 1.7 µm) with a C18 guard column[9][10] |
| Mobile Phase A | 0.1% Formic Acid in Water[9] |
| Mobile Phase B | Methanol:Acetonitrile (1:1, v/v)[9] |
| Gradient | 35% B to 75% B over 3.0 min, hold for 1 min, then return to initial conditions[9] |
| Flow Rate | 0.25 mL/min[9] |
| Injection Volume | 2 µL[9] |
| MS Detection | Positive Electrospray Ionization (ESI+), MRM transition m/z 749.50 > 591.45[9] |
Method 2: HILIC LC-MS
| Parameter | Condition |
| Column | ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm)[8] |
| Mobile Phase | 10 mM Ammonium Formate (pH 3.0) in Acetonitrile/Water[8] |
| Gradient | Isocratic hold at 95:5 Acetonitrile:Aqueous for 1 min, then a linear gradient to 70% aqueous in 7 min[8] |
| Flow Rate | 0.5 mL/min[8] |
| Column Temperature | 30 °C[8] |
| Injection Volume | 1 µL[8] |
| MS Detection | Positive Electrospray Ionization (ESI+), MRM transitions m/z 749->591 and 749->158.4[8] |
By systematically addressing the potential causes outlined in this guide and referencing the provided experimental conditions, researchers can effectively troubleshoot and improve poor peak shape in their Azithromycin LC-MS analyses.
References
- 1. zefsci.com [zefsci.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Azithromycin-d5 Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing mass spectrometry parameters for Azithromycin-d5. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Azithromycin (B1666446) and its internal standard, this compound?
The most commonly used precursor and product ion pairs (MRM transitions) for Azithromycin and this compound are well-documented. Analysis is typically performed in positive electrospray ionization (ESI+) mode. The protonated parent molecule is selected as the precursor ion (Q1) and a characteristic fragment is selected as the product ion (Q3).
-
Azithromycin (AZM): The major MRM transition is m/z 749.5 -> 591.5.[1][2][3]
-
This compound (IS): The corresponding transition for the deuterated internal standard is m/z 754.5 -> 596.5.[1][2]
Q2: What are typical starting voltage and collision energy settings for this compound analysis?
Optimal voltages and collision energies are instrument-dependent but published methods provide excellent starting points. These parameters should be optimized via infusion of a standard solution to maximize signal intensity on your specific instrument.
Table 1: Example Optimized Mass Spectrometry Parameters
| Analyte | MRM Transition (m/z) | Q1 Voltage (V) | Collision Energy (CE) (V) | Q3 Voltage (V) |
| Azithromycin | 749.50 > 591.45 | -40 | -29 | -22 |
| This compound (IS) | 754.50 > 596.45 | -40 | -29 | -22 |
Q3: Why is a stable isotope-labeled internal standard like this compound recommended?
A stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS/MS analysis. This compound is chemically identical to Azithromycin and co-elutes chromatographically. However, it is mass-shifted by 5 Daltons. This allows it to track and correct for variations in sample preparation (e.g., extraction efficiency), matrix effects (ion suppression/enhancement), and instrument response, leading to higher accuracy and precision in quantification.
Troubleshooting Guide
Q1: I am observing a poor or no signal for this compound. What should I check?
A weak or absent signal can stem from several factors. Follow this logical workflow to diagnose the issue.
Steps:
-
Verify Mass Spectrometer Parameters: Confirm that the correct MRM transition (754.5 > 596.5) is entered. Infuse a fresh, known concentration of the this compound standard directly into the mass spectrometer to ensure the instrument is tuned correctly and a signal can be generated. If there is no signal upon direct infusion, the issue lies with the instrument's tuning, calibration, or source conditions (e.g., gas flows, temperatures).
-
Check LC-MS Interface: If the infusion works, inspect the connection between the LC and the MS. Look for leaks, blockages, or an unstable spray from the ESI source. Ensure mobile phase composition is correct and the flow rate is stable.
-
Evaluate Sample Preparation: Confirm the correct concentration of the internal standard working solution was added to the samples. Perform an extraction recovery experiment to ensure the sample cleanup (e.g., solid-phase extraction) is efficient.
Q2: My chromatographic peak shape is broad or splitting. How can I improve it?
Poor peak shape can compromise integration and reduce sensitivity.
-
Mobile Phase Compatibility: Azithromycin is a basic compound. Using a mobile phase with a low pH modifier, such as 0.1% formic acid, ensures the analyte is in its protonated form, which generally leads to better peak shape in reversed-phase chromatography.
-
Injection Volume/Solvent: Injecting a small volume (e.g., 2 µL) can improve peak shape compared to larger volumes. Also, ensure the sample diluent is compatible with the initial mobile phase conditions to prevent solvent mismatch effects.
-
Column Health: A contaminated guard column or a void in the analytical column can cause peak splitting. Replace the guard column and/or flush the analytical column. If the problem persists, the column may need to be replaced.
Q3: I'm observing high background noise or interfering peaks. What are the potential causes?
High background can obscure the analyte peak, especially at the lower limit of quantification.
-
Mobile Phase Contamination: Use high-purity, LC-MS grade solvents and additives. Contaminants in water or organic solvents are a common source of background noise.
-
Matrix Effects: Biological matrices like plasma are complex. If interfering peaks from the matrix co-elute with this compound, an inadequate sample cleanup method may be the cause. Optimize the solid-phase extraction (SPE) wash steps to remove more interferences.
-
Carryover: Azithromycin can be "sticky" and adsorb to surfaces in the autosampler and LC system. Include a strong needle wash step in the autosampler method (e.g., using a high percentage of organic solvent) and inject blank samples after high-concentration standards to check for carryover.
Detailed Experimental Protocol
This section provides a representative LC-MS/MS protocol for the quantification of Azithromycin using this compound as an internal standard, based on published literature.
1. Preparation of Standards and Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Azithromycin and this compound in methanol.
-
Working Solutions:
-
Prepare calibration standards by serially diluting the Azithromycin stock solution with methanol.
-
Prepare a working internal standard (IS) solution of 1 µg/mL by diluting the this compound stock solution with methanol.
-
-
Sample Preparation (Human Plasma):
-
Pipette 100 µL of plasma sample into a 2 mL polypropylene (B1209903) tube.
-
Add 10 µL of the 1 µg/mL this compound working IS solution.
-
Add 600 µL of 60 mM sodium bicarbonate (pH 11) and vortex for 30 seconds.
-
Perform solid-phase extraction (SPE) for sample cleanup. Elute the final sample into methanol.
-
2. Liquid Chromatography (LC) Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: ACE C18 column (2.1 x 100 mm, 1.7 µm) with a C18 guard column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol:Acetonitrile (1:1, v/v).
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 2 µL.
-
Gradient Elution:
-
Start at 35% B.
-
Increase to 75% B over 3.0 minutes.
-
Hold at 75% B for 1 minute.
-
Return to 35% B in 0.1 minutes and re-equilibrate for 1 minute.
-
Table 2: Summary of Liquid Chromatography Parameters
| Parameter | Condition |
| Column | ACE C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic Acid (aq); B: MeOH:MeCN (1:1) |
| Flow Rate | 0.25 mL/min |
| Gradient | 35% to 75% B in 3 min |
| Injection Volume | 2 µL |
| Total Run Time | ~5 minutes |
3. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole).
-
Ion Source: Electrospray Ionization (ESI) in Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
Desolvation Line Temperature: 250°C
-
Interface Temperature: 300°C
-
Heat Block Temperature: 400°C
-
Nebulizer Gas Flow: 2.0 L/min
-
Drying Gas Flow: 10 L/min
-
-
MRM Transitions: Refer to Table 1.
4. Data Analysis
Quantification is performed by calculating the peak area ratio of the Azithromycin MRM transition to the this compound MRM transition. A calibration curve is constructed by plotting these area ratios against the known concentrations of the prepared calibration standards. The concentration of Azithromycin in unknown samples is then determined from this curve.
References
- 1. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
minimizing matrix effects in bioanalysis of Azithromycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of Azithromycin (B1666446).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the bioanalysis of Azithromycin, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Analyte Recovery or High Signal Suppression in LC-MS/MS Analysis
Question: I am observing low recovery of Azithromycin and/or significant ion suppression in my LC-MS/MS analysis. What are the likely causes and how can I troubleshoot this?
Answer:
Low recovery and ion suppression are common challenges in the bioanalysis of Azithromycin, often stemming from matrix effects. The primary culprits are typically endogenous plasma components, particularly phospholipids (B1166683), that co-elute with the analyte and interfere with its ionization.[1][2]
Potential Causes and Solutions:
-
Inadequate Sample Cleanup: The chosen sample preparation method may not be effectively removing interfering substances. Protein precipitation, while simple, often leaves behind significant amounts of phospholipids and other matrix components.[3]
-
Solution: Consider more rigorous sample preparation techniques such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). SPE, in particular, has been shown to provide excellent extraction recovery for Azithromycin while minimizing matrix effects.[4][5] Specialized phospholipid removal plates and methods are also commercially available and can be highly effective.[2][3][6]
-
-
Suboptimal Extraction pH: Azithromycin is a basic compound, and its extraction efficiency is highly dependent on the pH of the sample and extraction solvent.
-
Solution: Adjust the pH of the plasma sample to a basic pH (e.g., pH 10-11) before extraction to ensure Azithromycin is in its non-ionized form, which improves its partitioning into organic solvents during LLE.[6]
-
-
Choice of Internal Standard (IS): An inappropriate internal standard that does not co-elute or behave similarly to Azithromycin during extraction and ionization will fail to compensate for matrix effects.[7]
-
Solution: The use of a stable isotope-labeled (SIL) internal standard, such as Azithromycin-d5, is highly recommended.[4][8][9] SIL internal standards have nearly identical physicochemical properties to the analyte and can effectively compensate for variations in sample preparation, injection volume, and matrix effects.[9][10]
-
Troubleshooting Workflow for Low Recovery/High Suppression
Caption: Troubleshooting workflow for low analyte recovery and high ion suppression.
Issue 2: Poor Chromatographic Peak Shape and Tailing
Question: My Azithromycin peak is showing significant tailing and poor shape. What could be the cause and how can I improve it?
Answer:
Poor peak shape for Azithromycin, a basic compound, is often due to interactions with the stationary phase of the analytical column.
Potential Causes and Solutions:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Azithromycin and its interaction with the column.
-
Solution: Adjusting the mobile phase to a slightly acidic pH with additives like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape by reducing secondary interactions with the silica (B1680970) backbone of C18 columns.[4][5]
-
-
Column Choice: Standard silica-based C18 columns may not be ideal for basic compounds like Azithromycin.
-
Solution: Consider using a column with a different stationary phase, such as a polar-endcapped C18 column or switching to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC can provide good retention and improved peak shape for polar analytes like Azithromycin.[11] Additionally, using smaller particle size columns (e.g., UPLC) can enhance peak resolution and shape.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique to minimize matrix effects for Azithromycin in plasma?
A1: While several methods can be employed, Solid-Phase Extraction (SPE) is frequently cited as a highly effective technique for producing a clean extract and achieving high recovery for Azithromycin, thereby minimizing matrix effects.[4][5] Liquid-Liquid Extraction (LLE) is also a robust method, particularly when the pH of the sample is optimized.[6] For high-throughput applications, specialized phospholipid removal plates offer a rapid and effective way to reduce a major source of matrix interference.[3][6]
Q2: Why is a stable isotope-labeled (SIL) internal standard recommended for Azithromycin bioanalysis?
A2: A SIL internal standard, such as this compound, is considered the gold standard because its physicochemical properties are nearly identical to Azithromycin.[10] This means it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[7][8] Consequently, it can accurately compensate for variations in recovery and matrix effects, leading to more accurate and precise quantification.[9]
Q3: Can I use protein precipitation for sample preparation?
A3: Yes, protein precipitation (PPT) with a solvent like acetonitrile (B52724) is a simple and fast method.[12] However, it is the least effective at removing matrix components, especially phospholipids, which can lead to significant ion suppression.[3][6] If PPT is used, further steps to mitigate matrix effects, such as optimizing chromatography to separate Azithromycin from the suppression zone or using a robust SIL internal standard, are crucial.
Q4: What are the typical LC-MS/MS parameters for Azithromycin analysis?
A4: Azithromycin is typically analyzed using a C18 reversed-phase column with a gradient elution. The mobile phase often consists of an aqueous component with an additive like formic acid or ammonium acetate and an organic component like methanol (B129727) or acetonitrile.[4][5] Detection is performed by tandem mass spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode, using multiple reaction monitoring (MRM). A common MRM transition for Azithromycin is m/z 749.5 -> 591.5.[4][5][13]
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Azithromycin Bioanalysis
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (%) | Throughput | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | >85% | Variable, can be significant | High | Simple, fast, inexpensive | High risk of matrix effects |
| Liquid-Liquid Extraction (LLE) | 80-95% | 95-105% | Medium | Good cleanup, high recovery | More labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | >90% | 98-102% | Medium-High | Excellent cleanup, high recovery, amenable to automation | Higher cost, requires method development |
| Phospholipid Removal Plates | >90% | >95% | High | Fast, specific removal of phospholipids | Higher cost per sample |
Data synthesized from multiple sources, including[4][5][13]. Matrix effect is presented as the IS-normalized matrix factor, where a value close to 100% indicates minimal effect.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Azithromycin from Human Plasma
This protocol is a generalized procedure based on common practices reported in the literature.[4][13]
-
Sample Pre-treatment:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex mix for 30 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex for another 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute Azithromycin and the internal standard from the cartridge with 1 mL of 5% ammonium hydroxide (B78521) in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Experimental Workflow: SPE Protocol
Caption: Workflow for Solid-Phase Extraction (SPE) of Azithromycin from plasma.
Protocol 2: Liquid-Liquid Extraction (LLE) for Azithromycin from Human Plasma
This protocol is a generalized procedure based on common practices.
-
Sample Preparation:
-
Pipette 200 µL of plasma into a clean tube.
-
Add 20 µL of the internal standard working solution.
-
Add 50 µL of a basifying agent (e.g., 1M sodium carbonate) to adjust the sample pH to approximately 10-11. Vortex briefly.
-
-
Extraction:
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously for 5 minutes.
-
-
Centrifugation:
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer to a new clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
-
Analysis:
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
-
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. benchchem.com [benchchem.com]
- 11. waters.com [waters.com]
- 12. payeshdarou.ir [payeshdarou.ir]
- 13. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
improving sensitivity for Azithromycin quantification at low concentrations
Welcome to the technical support center for Azithromycin (B1666446) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for sensitive and accurate measurement of Azithromycin, particularly at low concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for quantifying low concentrations of Azithromycin in biological matrices?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for quantifying Azithromycin at low concentrations in various biological matrices like human plasma and tears.[1][2][3] This technique offers high selectivity and sensitivity, with reported lower limits of quantification (LLOQ) as low as 0.5 ng/mL in human plasma.[1][2]
Q2: What are the critical parameters to optimize for a sensitive LC-MS/MS method for Azithromycin?
A2: To achieve high sensitivity, optimization of the following parameters is crucial:
-
Sample Preparation: Efficient extraction and cleanup to remove matrix interferences. Solid-phase extraction (SPE) is a highly effective technique for this purpose.
-
Chromatography: Selection of an appropriate C18 analytical column and a mobile phase, typically consisting of a mixture of acetonitrile/methanol (B129727) and an aqueous buffer with a modifier like formic acid, to ensure good peak shape and separation from endogenous components.
-
Mass Spectrometry: Optimization of electrospray ionization (ESI) source parameters in positive ion mode and selection of appropriate multiple reaction monitoring (MRM) transitions for Azithromycin and an internal standard.
Q3: What are common MRM transitions for Azithromycin and its internal standard?
A3: Commonly used MRM transitions are:
-
Azithromycin: m/z 749.50 → 591.45 or m/z 749.6 → 591.6
-
Azithromycin-d5 (internal standard): m/z 754.50 → 596.45
-
Azithromycin-d3 (internal standard): m/z 752.4 → 594.4
Troubleshooting Guides
Issue 1: Poor Sensitivity / Low Signal Intensity
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ionization | Optimize ESI source parameters: nebulizer gas, drying gas flow and temperature, interface temperature, and heat block temperature. Ensure the mobile phase pH is suitable for positive ionization of Azithromycin (acidic pH using formic acid is common). |
| Inefficient Extraction | Evaluate different sample preparation techniques (e.g., solid-phase extraction, protein precipitation, liquid-liquid extraction). For SPE, ensure proper conditioning, loading, washing, and elution steps. An extraction recovery of approximately 90% is achievable. |
| Matrix Effects | Matrix components co-eluting with Azithromycin can suppress its ionization. Improve chromatographic separation to better resolve Azithromycin from interfering matrix components. A thorough sample cleanup is crucial. |
| Degradation of Azithromycin | Azithromycin is known to be unstable in acidic media. Minimize exposure of samples to harsh acidic conditions during sample preparation and storage. |
Issue 2: High Background Noise / Interferences
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. |
| Carryover | Implement a robust needle wash protocol for the autosampler, using a strong organic solvent. Inject blank samples after high-concentration samples to check for carryover. |
| Matrix Interferences | Enhance the sample cleanup procedure. Solid-phase extraction is generally more effective at removing interferences than protein precipitation. Optimize the chromatographic gradient to better separate the analyte from matrix components. |
Issue 3: Poor Peak Shape (Tailing, Broadening)
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Column Degradation | Use a guard column to protect the analytical column. Replace the analytical column if performance deteriorates. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition and pH. For Azithromycin, a mobile phase with a pH around 8 has been shown to provide good separation. Ensure the mobile phase is properly degassed. |
| Secondary Interactions | Azithromycin can exhibit secondary interactions with the stationary phase. Using a column with end-capping can minimize these interactions. |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of Azithromycin from Human Plasma
This protocol is a representative example based on established methods.
Materials:
-
Human plasma samples
-
Azithromycin calibration standards and quality control samples
-
Internal standard (this compound)
-
SPE cartridges (e.g., C18)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
0.1% Formic acid in water
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add the internal standard solution.
-
Vortex mix for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Place SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of 0.1% formic acid in water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove unbound matrix components.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute Azithromycin and the internal standard by passing 1 mL of a methanol-acetonitrile mixture (1:1, v/v) through the cartridge.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
Table 1: LC-MS/MS Method Parameters for Azithromycin Quantification
| Parameter | Condition | Reference |
| LC System | UPLC | |
| Analytical Column | ACE C18 (2.1 × 100 mm, 1.7 µm) | |
| Guard Column | C18 | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | Methanol-Acetonitrile (1:1, v/v) | |
| Flow Rate | 0.25 mL/min | |
| Injection Volume | 5 µL | - |
| MS System | Tandem Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| MRM Transition (Azithromycin) | m/z 749.50 > 591.45 | |
| MRM Transition (IS) | m/z 754.50 > 596.45 (AZI-d5) | |
| Linear Range | 0.5 - 2000 ng/mL |
Visualizations
Caption: Experimental workflow for Azithromycin quantification.
Caption: Troubleshooting logic for low sensitivity issues.
References
- 1. A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A LC-MS/MS validated method for determination of azithromycin in human tears and its application to an ocular pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of Azithromycin-d5 in different storage conditions
This technical support center provides guidance on the stability of Azithromycin-d5 under various storage conditions. The information is primarily based on studies conducted on Azithromycin (B1666446), the non-deuterated parent compound. While this compound is expected to exhibit similar stability, it is recommended to perform stability studies under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions at controlled room temperature (15-30°C) for dry powders.[1] Once reconstituted in a suitable solvent, solutions are stable for 24 hours at or below 30°C, or for 72 hours if stored under refrigeration (2-8°C).[1] For long-term storage, it is advisable to prepare aliquots and store them at -20°C or colder to minimize freeze-thaw cycles.
Q2: How does pH affect the stability of this compound in aqueous solutions?
The stability of Azithromycin is pH-dependent.[2] Degradation is observed in both acidic and alkaline conditions.[3][4] Maximum stability is generally observed at a neutral or slightly acidic pH. In acidic environments, a primary degradation pathway is the hydrolysis of the cladinose (B132029) sugar. As the pH moves from 6.0 to 7.2, the formation of the desosaminylazithromycin (B193682) degradation product decreases, while products resulting from the opening of the macrocyclic lactone ring are observed.
Q3: Is this compound sensitive to light?
Yes, Azithromycin has been shown to degrade when exposed to various light sources, including ultraviolet (UV) light, germicide light, and solar light. Therefore, it is crucial to protect this compound solutions from light by using amber vials or by wrapping containers with aluminum foil.
Q4: What is the impact of temperature on the stability of this compound?
Elevated temperatures can accelerate the degradation of Azithromycin. Studies have shown degradation at temperatures of 50°C and above. For reconstituted oral suspensions of Azithromycin, stability has been demonstrated for 10 days at temperatures ranging from refrigerated (4°C) to 50°C. However, for research applications requiring high purity, it is best to store solutions at lower temperatures.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Significant degradation of this compound. | 1. Verify Solution pH: Ensure the pH of your stock solution and experimental medium is near neutral. 2. Control Temperature: Maintain a consistent temperature throughout your experiment. 3. Protect from Light: Use light-protected containers for your solutions. 4. Fresh Preparations: Prepare fresh dilutions from a frozen stock solution for each experiment. |
| Unexpected peaks in chromatography | Presence of degradation products. | 1. Review Storage Conditions: Check if the compound was exposed to extreme pH, high temperatures, or light. 2. Forced Degradation Study: Perform a forced degradation study (acid, base, oxidation, heat, light) to identify potential degradation products. 3. Optimize Chromatography: Adjust your chromatographic method to achieve better separation of the parent compound and its degradants. |
| Loss of biological activity | Degradation of the active compound. | 1. Quantify Concentration: Re-quantify the concentration of your this compound solution using a validated analytical method. 2. Assess Degradation: Analyze the solution for the presence of degradation products, which may have reduced or no biological activity. |
Data on Azithromycin Stability
Note: The following data is for Azithromycin and should be used as a reference for this compound.
Table 1: Stability of Reconstituted Azithromycin Oral Suspension
| Storage Condition | Duration | Concentration Change | Reference |
| Refrigerated (4°C) | 10 days | < 5% | |
| Room Temperature (20°C) | 10 days | < 5% | |
| 30°C | 10 days | < 5% | |
| 40°C | 10 days | < 5% | |
| 50°C | 10 days | < 5% | |
| Exposure to Sunlight | 10 days | < 5% |
Table 2: Effect of Stress Conditions on Azithromycin
| Stress Condition | Duration | Observations | Reference |
| Acidic (0.1 M HCl, 70°C) | 6 hours | Significant degradation | |
| Alkaline (0.1 M NaOH, 70°C) | 6 hours | Significant degradation | |
| Oxidative (3% H₂O₂, 24h) | 24 hours | Degradation observed | |
| UV Light | - | Significant degradation | |
| Solar Light | - | Degradation observed |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol, or methanol) to achieve the desired concentration.
-
Dissolution: Vortex or sonicate the solution until the powder is completely dissolved.
-
Storage: Store the stock solution in tightly sealed, light-protected aliquots at -20°C or below.
Protocol 2: Forced Degradation Study
-
Prepare Solutions: Prepare solutions of this compound in the chosen solvent at a known concentration.
-
Acidic Degradation: Add 0.1 M HCl to the solution and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Alkaline Degradation: Add 0.1 M NaOH to the solution and incubate at a controlled temperature for a defined period.
-
Oxidative Degradation: Add 3% H₂O₂ to the solution and keep it at room temperature.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the solution to UV light or sunlight.
-
Analysis: At various time points, take samples from each condition, neutralize if necessary, and analyze by a stability-indicating method (e.g., HPLC) to determine the percentage of degradation.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Key factors influencing this compound stability.
References
- 1. japsonline.com [japsonline.com]
- 2. pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
addressing variability in Azithromycin-d5 internal standard response
Welcome to the technical support center for addressing variability in Azithromycin-d5 internal standard (IS) response. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of variability in the this compound internal standard response?
Variability in the this compound internal standard response can stem from several factors throughout the analytical workflow.[1][2] These can be broadly categorized as:
-
Sample Preparation Inconsistencies: Errors such as inconsistent pipetting of the IS, variations in extraction efficiency, or incomplete mixing of the IS with the biological matrix can lead to significant variability.[1]
-
Matrix Effects: The composition of the biological matrix (e.g., plasma, urine) can significantly impact the ionization efficiency of the IS.[3] This can lead to ion suppression or enhancement, causing the IS response to vary between different samples.[4]
-
Instrumental Issues: Fluctuations in the LC-MS/MS system, such as an unstable spray in the ion source, detector saturation, or injection volume variability, can contribute to inconsistent IS response.[1][4]
-
Internal Standard Stability: Degradation of the this compound internal standard in the stock solution, working solution, or in the processed samples can lead to a decreased response over time.[1]
-
Adduct Formation: The formation of metal adducts (e.g., sodium, potassium) with this compound can lead to a decrease in the desired protonated molecular ion, causing response variability.[5]
Q2: My this compound response is consistently low across all samples. What should I investigate?
A consistently low response for this compound across an entire batch of samples often points to a systemic issue. Here are the primary areas to investigate:
-
IS Concentration and Preparation: Verify the concentration of your this compound stock and working solutions. Re-prepare the solutions if necessary, ensuring accurate dilutions.
-
Storage Conditions: Ensure that the this compound stock and working solutions have been stored correctly to prevent degradation.[6][7][8] Azithromycin (B1666446) solutions should generally be stored at controlled room temperature or refrigerated, but not frozen.[8]
-
MS/MS Parameters: Check the mass spectrometer parameters, including the precursor and product ion transitions, collision energy, and ion source settings, to ensure they are optimized for this compound.[9]
-
Instrument Contamination: A contaminated ion source or transfer optics can lead to signal suppression. Perform routine cleaning and maintenance of the MS system.
Q3: The this compound response is highly variable between samples in the same run. What could be the cause?
High variability between individual samples within the same analytical run often suggests issues related to the sample matrix or individual sample processing.
-
Matrix Effects: This is a primary suspect. Different patient or subject samples can have varying levels of phospholipids, salts, and other endogenous components that affect ionization.[3]
-
Inconsistent Sample Preparation: Variations in extraction recovery or inconsistent evaporation and reconstitution steps can lead to differing final concentrations of the IS in each sample.
-
Ionization Competition: The analyte (Azithromycin) and the internal standard (this compound) can compete for ionization in the MS source, especially at high analyte concentrations.[1]
Q4: Can the choice of mobile phase affect the this compound response?
Yes, the mobile phase composition can significantly impact the ionization efficiency and chromatographic peak shape of this compound.
-
pH: The pH of the mobile phase affects the ionization state of Azithromycin. Using an acidic mobile phase, such as one containing formic acid, is common to promote the formation of the [M+H]+ ion in positive electrospray ionization.[9]
-
Organic Modifier: The type and proportion of the organic solvent (e.g., acetonitrile, methanol) can influence chromatographic retention and electrospray efficiency.
-
Additives: Additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) can help to control adduct formation and improve the reproducibility of the response.[5]
Troubleshooting Guides
Guide 1: Systematic Investigation of High Variability in this compound Response
This guide provides a step-by-step approach to diagnosing and resolving high variability in the this compound internal standard response.
Step 1: Data Review and Pattern Recognition
-
Action: Carefully examine the internal standard response plot for the entire analytical run.
-
Look for:
-
Random, sporadic fluctuations.
-
Gradual upward or downward drift.
-
Sudden shifts in response.
-
Correlation with specific samples (e.g., high concentration calibrators, specific patient samples).[2]
-
Step 2: Investigate Sample Preparation
-
Action: Review the sample preparation protocol and execution.
-
Checkpoints:
-
Consistency of IS spiking volume.
-
Thoroughness of vortexing/mixing at each step.
-
Uniformity of evaporation and reconstitution steps.
-
Potential for sample cross-contamination.
-
Step 3: Evaluate for Matrix Effects
-
Action: Perform experiments to assess the impact of the sample matrix.
-
Experiment:
-
Prepare two sets of samples.
-
Set A (Post-extraction spike): Extract blank matrix and then spike with this compound.
-
Set B (Neat solution): Prepare this compound in the final reconstitution solvent at the same concentration as Set A.
-
Analysis: Compare the peak area of this compound in Set A to Set B. A significant difference indicates the presence of matrix effects (ion suppression or enhancement).
-
Step 4: Assess Instrument Performance
-
Action: Check the stability and performance of the LC-MS/MS system.
-
Checkpoints:
-
LC System: Monitor pump pressure for fluctuations. Inspect for leaks.
-
Autosampler: Verify injection volume accuracy and precision.
-
MS System: Infuse a standard solution of this compound directly into the mass spectrometer to check for signal stability. Clean the ion source if necessary.
-
Guide 2: Addressing Adduct Formation
The formation of adducts, particularly with sodium ([M+Na]+) and potassium ([M+K]+), can compete with the desired protonated molecule ([M+H]+) of this compound, leading to a reduced and variable response for the intended MRM transition.
Step 1: Identify Adduct Formation
-
Action: Acquire a full-scan mass spectrum of an infused this compound solution or a representative sample.
-
Look for: Ions corresponding to the predicted m/z values of adducts.
-
This compound [M+H]+: ~m/z 754.6
-
This compound [M+Na]+: ~m/z 776.6
-
This compound [M+K]+: ~m/z 792.7
-
Step 2: Modify Mobile Phase Composition
-
Action: Adjust the mobile phase to favor the formation of the protonated molecule.
-
Strategies:
-
Increase Acid Concentration: A higher concentration of formic or acetic acid can help to outcompete adduct formation.
-
Add Ammonium Salts: The addition of ammonium formate or ammonium acetate can provide a high concentration of ammonium ions that can form adducts ([M+NH4]+) or help to suppress metal adduct formation.[5]
-
Step 3: Optimize Sample Preparation
-
Action: Minimize sources of metal ion contamination during sample preparation.
-
Strategies:
-
Use high-purity solvents and reagents.
-
Avoid using glass containers that can leach sodium ions; prefer polypropylene (B1209903) tubes.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for Azithromycin and this compound analysis based on published methods.
Table 1: Mass Spectrometry Parameters for Azithromycin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Azithromycin | 749.50 | 591.45 | ESI+ | [9] |
| This compound | 754.50 | 596.45 | ESI+ | [9] |
| Azithromycin | 749.6 | 591.6 | ESI+ | [10] |
| This compound | 754.6 | 596.6 | ESI+ | [10] |
Table 2: Reported Method Performance Characteristics
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 2000 ng/mL | [9] |
| Extraction Recovery (Azithromycin) | ~90% | [9] |
| Extraction Recovery (Azithromycin) | 98.6% - 102% | [10] |
| LLOQ | 0.5 ng/mL | [9] |
| Total Run Time | 4.5 min | [9] |
| Plasma Sample Volume | 100 µL | [9] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a representative example of a sample preparation method for the analysis of Azithromycin in human plasma.[9]
-
Aliquoting: Pipette 100 µL of human plasma into a clean tube.
-
Internal Standard Spiking: Add a specific volume of this compound working solution to each plasma sample.
-
Vortexing: Vortex the samples to ensure thorough mixing of the internal standard with the plasma.
-
SPE Column Conditioning: Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the SPE cartridge with a suitable wash solution to remove interfering substances.
-
Elution: Elute Azithromycin and this compound from the SPE cartridge with an appropriate elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: A logical workflow for troubleshooting high variability in the this compound internal standard response.
Caption: A decision-making diagram for identifying and mitigating adduct formation of this compound.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. fda.gov [fda.gov]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ZITHROMAX (azithromycin dihydrate) 11 Storage, Stability And Disposal | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 7. pfizermedical.com [pfizermedical.com]
- 8. echemi.com [echemi.com]
- 9. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
Technical Support Center: High-Throughput Analysis of Azithromycin
Welcome to the technical support center for the high-throughput analysis of Azithromycin (B1666446). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement, troubleshoot common experimental issues, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common high-throughput analytical methods for Azithromycin quantification?
A1: The most prevalent methods for high-throughput analysis of Azithromycin are High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is often preferred for its high sensitivity and specificity, especially for complex biological matrices like plasma.[1][4]
Q2: What are the key considerations for sample preparation in high-throughput Azithromycin analysis?
A2: Key considerations include the choice of extraction technique (e.g., solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation) to minimize matrix effects and achieve adequate recovery. For high-throughput applications, automated SPE is often employed. The pH of the sample should be adjusted to ensure Azithromycin is in a non-ionized state for efficient extraction.
Q3: What are the primary factors affecting the stability of Azithromycin in analytical samples?
A3: Azithromycin stability is primarily affected by pH, temperature, and light exposure. It is more stable in basic solutions and degrades in acidic conditions. Elevated temperatures accelerate degradation. Therefore, it is crucial to control these factors during sample storage and analysis.
Q4: What is the primary mechanism of action of Azithromycin?
A4: Azithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This action prevents the translation of mRNA, thereby stopping bacterial growth. Beyond its antibacterial properties, Azithromycin also exhibits immunomodulatory effects by modulating inflammatory responses.
Troubleshooting Guides
HPLC-UV Method Troubleshooting
| Issue | Potential Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with residual silanol (B1196071) groups on the column; Inappropriate mobile phase pH; Column overload. | Use a base-deactivated (end-capped) column; Optimize mobile phase pH to be slightly basic (e.g., pH 7.5-8.0); Reduce sample concentration. |
| Shifting Retention Times | Inconsistent mobile phase composition; Fluctuations in column temperature; Pump malfunction. | Ensure proper mobile phase preparation and mixing; Use a column oven to maintain a constant temperature; Perform pump maintenance. |
| Poor Resolution | Suboptimal mobile phase composition; Inadequate column chemistry. | Adjust the organic-to-aqueous ratio in the mobile phase; Try a different column stationary phase (e.g., C8 instead of C18). |
| Low Sensitivity | Inappropriate detection wavelength; Low sample concentration. | Set the UV detector to a lower wavelength, such as 210-215 nm, as Azithromycin lacks a strong chromophore; Concentrate the sample if possible. |
LC-MS/MS Method Troubleshooting
| Issue | Potential Cause | Solution |
| Ion Suppression or Enhancement (Matrix Effects) | Co-eluting endogenous components from the biological matrix interfering with analyte ionization. | Improve sample clean-up using techniques like SPE or LLE; Optimize chromatographic separation to separate the analyte from interfering matrix components; Use a deuterated internal standard. |
| Low Signal Intensity | Suboptimal ionization source parameters; Inefficient sample extraction. | Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature); Evaluate and optimize the extraction recovery. |
| Inconsistent Results | Variability in sample preparation; Instability of the analyte in the autosampler. | Implement a robust and consistent sample preparation protocol; Ensure the autosampler is temperature-controlled and analyze samples within their stability window. |
| Carryover | Adsorption of the analyte to surfaces in the LC system or mass spectrometer. | Optimize the wash solvent composition and volume in the autosampler; Use a gradient with a strong organic solvent at the end of each run. |
Experimental Protocols
High-Throughput LC-MS/MS Method for Azithromycin in Human Plasma
This protocol is a summary of a validated method for the quantification of Azithromycin in human plasma, suitable for pharmacokinetic studies.
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add an internal standard (e.g., Azithromycin-d5).
-
Perform solid-phase extraction using a C18 SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute Azithromycin and the internal standard with an appropriate organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions
-
Column: ACE C18 column (2.1 × 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase: A gradient of 0.1% formic acid in water and a mixture of methanol (B129727) and acetonitrile (B52724) (1:1, v/v).
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Azithromycin: m/z 749.50 > 591.45
-
This compound (IS): m/z 754.50 > 596.45
-
4. Method Validation Parameters
-
Linearity: 0.5 to 2,000 ng/mL.
-
Lower Limit of Quantification (LLOQ): 0.5 ng/mL.
-
Accuracy and Precision: Within ±15% (±20% at LLOQ).
-
Recovery: Approximately 90%.
Quantitative Data Summary
Table 1: Comparison of High-Throughput Analytical Methods for Azithromycin
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.3–2.0 mg/mL | 0.5–2,000 ng/mL |
| Limit of Detection (LOD) | 0.0005 mg/mL | 2 ng/mL |
| Limit of Quantification (LOQ) | 0.0008 mg/mL | 5 ng/mL |
| Sample Volume | ~500-1000 µL | 100 µL |
| Run Time | ~15 min | ~4.5 min |
Visualizations
Caption: A logical workflow for troubleshooting common analytical issues.
Caption: Dual antibacterial and immunomodulatory mechanisms of Azithromycin.
References
- 1. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A concise review of HPLC, LC-MS and LC-MS/MS methods for determination of azithromycin in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming challenges in Azithromycin-d5 solubility for stock solutions
This technical support center provides guidance on overcoming challenges related to the solubility of Azithromycin-d5 when preparing stock solutions for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a deuterated form of Azithromycin (B1666446), a macrolide antibiotic. The deuterium (B1214612) labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry (MS), such as in liquid chromatography-tandem mass spectrometry (LC–MS/MS) methods, to ensure accurate measurement of Azithromycin in biological samples.
Q2: What are the general solubility characteristics of this compound?
Similar to its non-deuterated counterpart, this compound is sparingly soluble in aqueous solutions but readily dissolves in organic solvents. It is a white crystalline powder and its solubility is influenced by the choice of solvent, pH, and temperature.
Q3: In which organic solvents is this compound soluble?
This compound is soluble in a variety of organic solvents. For laboratory use, dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol (B129727), and dimethylformamide (DMF) are commonly used.
Q4: Can I dissolve this compound directly in water or buffer?
Directly dissolving this compound in aqueous buffers is not recommended due to its poor water solubility.[1] This can lead to incomplete dissolution and inaccurate stock solution concentrations. The recommended method is to first dissolve the compound in a water-miscible organic solvent before diluting with an aqueous buffer.
Q5: How does deuterium labeling affect the solubility of this compound compared to Azithromycin?
The substitution of hydrogen with deuterium atoms in this compound has a negligible effect on its solubility compared to the non-deuterated form. Therefore, the solubility data for Azithromycin can be used as a reliable guide for this compound.
Troubleshooting Guide
Issue: Precipitate forms in the stock solution upon storage.
Possible Cause 1: Solvent Evaporation
-
Troubleshooting Step: Ensure the storage vial is tightly sealed to prevent solvent evaporation, which can increase the concentration and lead to precipitation. Use vials with secure caps, such as those with PTFE-lined septa.
Possible Cause 2: Temperature Fluctuations
-
Troubleshooting Step: Store the stock solution at the recommended temperature, typically -20°C, to maintain stability.[1] Avoid repeated freeze-thaw cycles which can promote precipitation. Aliquoting the stock solution into smaller, single-use vials can mitigate this issue.
Possible Cause 3: Supersaturated Solution
-
Troubleshooting Step: The initial concentration of the stock solution may be too high for the chosen solvent. Try preparing a new stock solution at a lower concentration.
Issue: The this compound powder is not dissolving completely.
Possible Cause 1: Inappropriate Solvent
-
Troubleshooting Step: Verify that you are using a recommended organic solvent. Refer to the solubility data table below for guidance.
Possible Cause 2: Insufficient Mixing or Sonication
-
Troubleshooting Step: Ensure thorough mixing by vortexing. If the compound is still not dissolving, sonication can be used to aid dissolution.
Possible Cause 3: Low Temperature
-
Troubleshooting Step: Gently warming the solution may help to dissolve the compound. However, be cautious as excessive heat can cause degradation. A water bath at 37-40°C is a safe option.
Issue: The solution becomes cloudy or forms a precipitate after dilution with an aqueous buffer.
Possible Cause 1: Exceeding Aqueous Solubility Limit
-
Troubleshooting Step: The final concentration of this compound in the aqueous solution is likely too high. It is crucial to first dissolve the compound in a water-miscible organic solvent and then slowly add this stock solution to the aqueous buffer while vortexing to ensure proper mixing and avoid localized high concentrations that can lead to precipitation. The final concentration in the aqueous buffer should not exceed its solubility limit. For a 1:1 solution of ethanol:PBS (pH 7.2), the solubility of Azithromycin is approximately 0.50 mg/mL.[1]
Possible Cause 2: pH of the Aqueous Buffer
-
Troubleshooting Step: The solubility of Azithromycin is pH-dependent. Adjusting the pH of the aqueous buffer may improve solubility.
Quantitative Data: Solubility of Azithromycin
The following table summarizes the solubility of non-deuterated Azithromycin in various solvents. This data serves as a strong reference for this compound.
| Solvent | Approximate Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | ~5 |
| Ethanol | ~16 |
| Methanol | Soluble |
| Dimethylformamide (DMF) | ~16 |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.50 |
Note: "Soluble" indicates that the compound dissolves readily at standard laboratory concentrations, though the exact saturation point may not be specified in the cited literature.
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution for LC-MS/MS
This protocol is adapted from a validated method for the determination of Azithromycin in human plasma.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh 1 mg of this compound.
-
Transfer the weighed this compound to a 1 mL volumetric flask.
-
Add a small amount of methanol to the flask to dissolve the compound.
-
Vortex the solution until the this compound is completely dissolved.
-
Add methanol to the flask up to the 1 mL mark.
-
Mix the solution thoroughly by inverting the flask several times.
-
This results in a 1 mg/mL stock solution. This stock solution can then be further diluted with methanol to prepare working internal standard solutions at the desired concentration (e.g., 1 µg/mL).[2]
-
Store the stock solution at -20°C in a tightly sealed vial.
Visualizations
Caption: Experimental workflow for preparing an this compound stock solution.
Caption: Troubleshooting flowchart for this compound solubility issues.
References
Technical Support Center: Optimization of Chromatographic Separation of Azithromycin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for the optimization of chromatographic separation of Azithromycin and its metabolites.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the chromatographic analysis of Azithromycin and its related compounds.
Issue 1: Poor Peak Shape (Tailing or Asymmetry)
-
Question: My Azithromycin peak is exhibiting significant tailing. What are the likely causes and how can I improve the peak shape?
-
Answer: Peak tailing for a basic compound like Azithromycin is a common issue in reversed-phase HPLC. The primary causes and their solutions are:
-
Secondary Interactions: Azithromycin, being a basic compound, can interact with acidic silanol (B1196071) groups on the silica-based column packing material, leading to peak tailing.
-
Solution: Use a base-deactivated or end-capped C18 column, or a column specifically designed for the analysis of basic compounds. Increasing the mobile phase pH can also help to suppress the ionization of silanol groups.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the peak shape of ionizable compounds.
-
Solution: For Azithromycin, a higher pH is generally preferred to ensure the analyte is in a non-ionized state, which improves peak symmetry. A pH in the range of 7.5 to 8.0 has been shown to provide good separation. However, always ensure the chosen pH is within the stable range for your column.
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing.
-
Solution: Reduce the concentration of the sample or decrease the injection volume.
-
-
Issue 2: Inconsistent Retention Times
-
Question: I am observing significant drift in the retention time of Azithromycin between injections. What could be causing this?
-
Answer: Retention time variability can compromise the reliability of your analytical method. Common causes include:
-
Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections or after a change in mobile phase composition is a frequent cause of retention time drift.
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before starting a sequence. A stable baseline is a good indicator of a well-equilibrated system.
-
-
Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the organic solvent or changes in pH can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a buffer, ensure it is properly prepared and its pH is stable.
-
-
Pump Performance: Inconsistent flow rates from the HPLC pump will directly impact retention times.
-
Solution: Regularly perform pump maintenance, including checking for leaks and ensuring proper functioning of check valves.
-
-
Issue 3: Poor Resolution Between Azithromycin and its Metabolites/Impurities
-
Question: I am unable to achieve baseline separation between Azithromycin and a closely eluting impurity. How can I improve the resolution?
-
Answer: Achieving adequate resolution is critical for accurate quantification. Here are several strategies to improve the separation:
-
Optimize Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is a powerful tool for manipulating selectivity.
-
Solution: Systematically vary the percentage of the organic modifier (e.g., methanol (B129727) or acetonitrile) in the mobile phase. A shallow gradient can often improve the separation of closely eluting peaks.
-
-
Adjust Mobile Phase pH: Small changes in the mobile phase pH can significantly alter the retention and selectivity of ionizable compounds.
-
Solution: Experiment with slight adjustments to the mobile phase pH (within the column's stable range) to see if the resolution improves.
-
-
Change Column Chemistry: If optimizing the mobile phase is not sufficient, a different column stationary phase may provide the necessary selectivity.
-
Solution: Consider switching from a C18 to a C8 column, or to a column with a different bonding chemistry.
-
-
Modify Temperature: Column temperature can influence selectivity.
-
Solution: Investigate the effect of varying the column temperature. An increase in temperature can sometimes improve peak shape and resolution.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC-UV method for Azithromycin?
A1: A good starting point for method development would be a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol or acetonitrile. A common starting point for the mobile phase composition is a ratio of 20:80 (v/v) of phosphate buffer (pH 7.5) to methanol. UV detection is typically performed at a low wavelength, around 210-215 nm, as Azithromycin has a weak chromophore.
Q2: What are the common metabolites and degradation products of Azithromycin I should be aware of?
A2: Several related compounds, impurities, and degradation products of Azithromycin have been identified. Some of the commonly cited ones include:
-
N-demethylazithromycin (Impurity I)
-
Desosaminylazithromycin (Impurity J)
-
3''-N-demethyl-3''-N-formylazithromycin (Related Compound F)
-
Azithromycin Impurities A, B, C, E, G, L, M, N, O, and P are also listed in the European Pharmacopoeia. Forced degradation studies have shown that Azithromycin degrades under acidic, alkaline, and oxidative stress, leading to the formation of various degradation products.
Q3: What are the recommended sample preparation techniques for Azithromycin analysis in pharmaceutical formulations?
A3: For solid dosage forms like tablets, a common procedure involves:
-
Weighing and finely powdering a representative number of tablets.
-
Accurately weighing a portion of the powder equivalent to a single dose.
-
Dissolving the powder in a suitable solvent, which is often the mobile phase or a mixture of water and organic solvent.
-
Sonication
dealing with isotopic interference in Azithromycin-d5 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to isotopic interference in Azithromycin-d5 analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference, or cross-contribution, occurs when the mass spectrometric signal of the unlabeled Azithromycin analyte overlaps with the signal of its deuterated internal standard, this compound. This happens because naturally occurring heavy isotopes (primarily ¹³C) in the unlabeled Azithromycin can result in a molecule with a mass-to-charge ratio (m/z) that is identical or very close to that of this compound, leading to inaccurate quantification.[1][2][3]
Q2: Why is this compound used as an internal standard?
A2: this compound is an ideal internal standard because it is chemically identical to Azithromycin and, therefore, exhibits similar ionization efficiency and chromatographic behavior. The mass difference created by the deuterium (B1214612) labels allows the mass spectrometer to differentiate it from the unlabeled analyte, which helps to correct for variability during sample preparation and analysis.[4]
Q3: What are the consequences of unaddressed isotopic interference?
A3: Failing to address isotopic interference can lead to significant analytical errors, including:
-
Inaccurate quantification: The measured concentration of Azithromycin may be artificially inflated or diminished.[3]
-
Non-linear calibration curves: The linear relationship between the analyte concentration and the instrumental response can be compromised, affecting the reliability of the assay.
-
Poor assay precision and reproducibility: The overall variability of the analytical method can increase.
Q4: How can I detect if isotopic interference is impacting my analysis?
A4: To check for isotopic interference, analyze a high-concentration sample of unlabeled Azithromycin without any this compound internal standard. If a signal is detected at the m/z transition monitored for this compound, it confirms the presence of cross-contribution from the analyte to the internal standard.
Troubleshooting Guides
Problem: I am observing a signal for this compound in my blank samples.
-
Question: Could this be carryover from a previous injection?
-
Answer: Yes, this is possible. To investigate, inject a blank solvent sample immediately after a high-concentration sample. If the peak is still present, optimize your wash method by using a stronger solvent or increasing the wash volume and time. Carryover should ideally be less than 20% of the lower limit of quantification (LLOQ) response.
-
-
Question: Could my this compound internal standard be contaminated with unlabeled Azithromycin?
-
Answer: This is a possibility. Prepare a solution containing only the this compound internal standard and analyze it. If you observe a signal at the MRM transition for unlabeled Azithromycin, your internal standard may be contaminated. Contact the supplier for a certificate of analysis or consider purchasing a new batch.
-
Problem: My calibration curve is non-linear, especially at higher concentrations.
-
Question: Could isotopic interference be the cause of the non-linearity?
-
Answer: Yes, at high concentrations of unlabeled Azithromycin, the contribution of its isotopic variants to the this compound signal can become significant, leading to a non-linear response.
-
-
Question: How can I mitigate the effects of isotopic interference on my calibration curve?
-
Answer: There are several strategies you can employ:
-
Increase the concentration of the internal standard: A higher concentration of this compound can help to minimize the relative contribution of the interfering signal from the unlabeled analyte.
-
Select a different MRM transition: It may be possible to choose a different precursor or product ion for this compound that is not affected by interference from the unlabeled compound.
-
Use a mathematical correction: Determine the percentage of cross-contribution and apply a correction factor to your data.
-
-
Experimental Protocols & Data
Table 1: LC-MS/MS Parameters for Azithromycin and this compound Analysis
| Parameter | Azithromycin | This compound (Internal Standard) |
| Precursor Ion (m/z) | 749.50 | 754.50 |
| Product Ion (m/z) | 591.45 | 596.45 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
Data sourced from multiple studies.
Detailed Experimental Protocol: LC-MS/MS Analysis of Azithromycin in Human Plasma
This protocol is a representative example based on published methods.
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add the this compound internal standard.
-
Perform solid-phase extraction (SPE) to remove proteins and other interfering substances.
-
Elute the analyte and internal standard from the SPE cartridge using methanol (B129727).
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
2. Liquid Chromatography (LC)
-
Column: ACE C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase: A gradient of 0.1% formic acid in water and a mixture of methanol and acetonitrile (B52724) (1:1, v/v).
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS)
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Azithromycin: 749.50 -> 591.45
-
This compound: 754.50 -> 596.45
-
-
Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Visual Workflow
The following diagram illustrates a logical workflow for identifying and mitigating isotopic interference in this compound analysis.
References
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Azithromycin using Azithromycin-d5
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable drug quantification. This guide provides a comprehensive comparison of key performance parameters for a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Azithromycin in human plasma, utilizing its deuterated stable isotope, Azithromycin-d5, as an internal standard (IS). The methodologies and data presented are benchmarked against established regulatory guidelines from the FDA and the International Council for Harmonisation (ICH).
Methodology Comparison
The validation of a bioanalytical method ensures its suitability for its intended purpose. Key validation parameters, as stipulated by regulatory bodies, include accuracy, precision, linearity, selectivity, and stability. While various analytical techniques exist for Azithromycin quantification, LC-MS/MS is widely favored for its high sensitivity and specificity. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for potential matrix effects and variability.
Alternative Methodologies
While this guide focuses on an LC-MS/MS method with this compound, other techniques have been employed for Azithromycin analysis. These include:
-
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection: This method is less sensitive than LC-MS/MS due to the weak UV chromophore of Azithromycin.
-
HPLC with Electrochemical Detection (ECD): Offers better sensitivity than UV detection but can be more complex to implement.
-
HPLC with Fluorescence Detection (FD): This technique requires a derivatization step to make the molecule fluorescent, adding complexity to the sample preparation.
-
LC-MS/MS with other internal standards: Different internal standards, such as Roxithromycin or Imipramine, have been used. However, a deuterated standard like this compound is preferred for its closer chemical and physical similarity to the analyte.
The presented LC-MS/MS method using this compound offers superior sensitivity, specificity, and a high-throughput capacity, making it highly suitable for clinical pharmacokinetic studies.
Quantitative Data Summary
The following tables summarize the performance data of a validated LC-MS/MS method for Azithromycin using this compound as an internal standard. The data is compiled from a representative study and aligns with the acceptance criteria set forth in the FDA and ICH M10 Bioanalytical Method Validation guidelines.
Table 1: Linearity and Range
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.5 - 2000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | > 0.99 | Back-calculated concentrations within ±15% of nominal (±20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Signal-to-noise ratio ≥ 5; Accuracy and precision within acceptable limits |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (% Bias) | Acceptance Criteria |
| LLOQ QC | 0.5 | < 15% | ± 15% | < 15% | ± 15% | Precision: %RSD ≤ 15% (≤ 20% at LLOQ) |
| Low QC (LQC) | 1.5 | < 15% | ± 15% | < 15% | ± 15% | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Medium QC (MQC) | 150 | < 15% | ± 15% | < 15% | ± 15% | |
| High QC (HQC) | 1500 | < 15% | ± 15% | < 15% | ± 15% |
Note: Specific numerical values for precision and accuracy are based on typical acceptance criteria as detailed in regulatory guidelines, with supporting evidence from similar validated methods.
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Effect | Acceptance Criteria |
| Azithromycin | ~90% | Minimal interference observed | Recovery should be consistent, precise, and reproducible. Matrix effect should be minimal and compensated for by the internal standard. |
| This compound | Consistent with Azithromycin |
Experimental Protocols
A detailed methodology for a representative LC-MS/MS assay is provided below.
Preparation of Stock and Working Solutions
-
Azithromycin Stock Solution (2 mg/mL): Accurately weigh and dissolve 4.0 mg of Azithromycin in methanol (B129727) and make up to a final volume of 2 mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Standard and Quality Control (QC) Samples: Prepare by serial dilution of the stock solution with methanol to achieve the desired concentrations for the calibration curve and QC samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol.
Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add the internal standard working solution.
-
Perform a solid-phase extraction (SPE) to isolate the analyte and internal standard from plasma components.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system.
-
Column: ACE C18 column (2.1 × 100 mm, 1.7 µm) with a C18 guard column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and a mixture of methanol and acetonitrile (B52724) (1:1, v/v).
-
Flow Rate: 0.25 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Azithromycin Transition: m/z 749.50 → 591.45
-
This compound Transition: m/z 754.50 → 596.45
-
Visualizations
Caption: A flowchart illustrating the key stages of analytical method validation.
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Azithromycin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Azithromycin (B1666446). The selection of an appropriate analytical method is critical in drug development and quality control, ensuring the safety and efficacy of pharmaceutical products. This document presents a summary of performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for specific analytical needs.
Quantitative Performance Comparison
The choice between HPLC-UV and LC-MS/MS for Azithromycin quantification is often dictated by the required sensitivity and the complexity of the sample matrix. LC-MS/MS generally offers significantly higher sensitivity, making it the preferred method for bioanalytical studies where low concentrations of the drug need to be detected in biological fluids.[1] The following table summarizes the key quantitative performance parameters for each method based on published data.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Linearity Range | 1.0 - 700.0 µg/mL[1][2] | 0.5 - 2,000 ng/mL[1][3] |
| Limit of Detection (LOD) | 0.476 µg/mL - 14.40 ng/mL | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.443 µg/mL - 43.66 ng/mL | 1 ng/mL |
| Accuracy | ~100.5% (RSD < 1.34%) | 96.5 - 103.4% (RSD < 5%) |
| Precision (RSD) | < 2.09% | < 15% |
| Sample Volume | 500 - 1,000 µL (biological samples) | 20 - 100 µL (plasma) |
| Analysis Time | ~15 minutes | ~3.5 - 4.5 minutes |
Key Takeaways from the Data:
-
Sensitivity: LC-MS/MS demonstrates superior sensitivity with significantly lower LOD and LOQ values compared to HPLC-UV, making it ideal for pharmacokinetic studies.
-
Linearity: Both methods show good linearity over their respective concentration ranges. However, LC-MS/MS provides a broader dynamic range, extending to much lower concentrations.
-
Speed: LC-MS/MS methods generally have shorter run times, enabling higher sample throughput.
-
Sample Consumption: LC-MS/MS requires a smaller sample volume, which is a significant advantage when dealing with limited biological samples.
Experimental Protocols
Below are detailed methodologies for the analysis of Azithromycin using both HPLC-UV and LC-MS/MS. These protocols are based on established and validated methods from the scientific literature.
HPLC-UV Method
This method is suitable for the quantification of Azithromycin in bulk drug and pharmaceutical dosage forms.
Chromatographic Conditions:
-
Column: Xterra C18 (150 × 4.6 mm; 5µ)
-
Mobile Phase: Acetonitrile and Phosphate buffer (pH 7.5) in a ratio of 50:50 v/v
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Injection Volume: 50 µL
-
Column Temperature: Ambient
Sample Preparation (for Oral Suspension):
-
Reconstitute the Azithromycin oral suspension as per the manufacturer's instructions.
-
Transfer a volume of the suspension equivalent to 100 mg of Azithromycin into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to dissolve the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtrate to a final concentration of 100 µg/mL with the mobile phase before injection.
LC-MS/MS Method
This method is designed for the sensitive quantification of Azithromycin in human plasma, making it suitable for pharmacokinetic and bioequivalence studies.
Chromatographic Conditions:
-
Column: ACE C18 column (2.1 × 100 mm, 1.7 μm) with a C18 guard column
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol–acetonitrile (1:1, v/v)
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 2 µL
-
Total Analysis Time: 4.5 minutes
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Azithromycin: m/z 749.50 > 591.45
-
Internal Standard (Azithromycin-d5): m/z 754.50 > 596.45
-
Sample Preparation (Solid-Phase Extraction):
-
Spike 100 µL of human plasma with the internal standard.
-
Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the cross-validation of analytical methods and the logical relationship between the two techniques discussed.
Caption: General workflow for cross-validation of analytical methods.
References
A Comparative Guide to Inter-Laboratory Quantification of Azithromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of Azithromycin (B1666446), a widely prescribed macrolide antibiotic. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays are compared, with supporting data from various studies. This document aims to assist laboratory professionals in selecting the most suitable method for their specific analytical needs, considering factors such as required sensitivity, sample matrix, and available instrumentation.
Quantitative Performance Comparison
The choice of an analytical method for Azithromycin quantification is often dictated by the required sensitivity and the complexity of the biological matrix. The following tables summarize key quantitative performance parameters for HPLC-UV, LC-MS/MS, and microbiological assays based on published experimental data.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
| Parameter | Reported Values | References |
| Linearity Range | 1.0 - 50.0 µg/mL | [1] |
| 0.3 - 2.0 mg/mL | [2] | |
| Limit of Detection (LOD) | 14.40 ng/mL | [1] |
| 0.0005 mg/mL | [2] | |
| Limit of Quantification (LOQ) | 43.66 ng/mL | [1] |
| 0.0008 mg/mL | [2] | |
| Accuracy (% Recovery) | ~100.5% (RSD < 1.34%) | [1][3] |
| Precision (% RSD) | < 2.09% | [1][3] |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Reported Values | References |
| Linearity Range | 0.5 - 2000 ng/mL | [3][4][5] |
| 0.5 - 50.0 ng/mL | [6] | |
| 2 - 1000 ng/mL | [7] | |
| Limit of Detection (LOD) | 0.3 ng/mL | [3] |
| Limit of Quantification (LOQ) | 1 ng/mL | [3] |
| 0.5 ng/mL | [6] | |
| 2 ng/mL | ||
| Accuracy (% Recovery) | 96.5 - 103.4% (RSD < 5%) | [3] |
| 98.6 - 102% | [7] | |
| Precision (% RSD) | < 15% | [3] |
| Inter-assay: 14% | [7] |
Microbiological Assay
| Parameter | Reported Values | References |
| Linearity Range | 0.1 - 0.4 µg/mL | [8][9] |
| Precision (% RSD) | 1.19 - 1.73% | [8][9] |
| Accuracy | Method demonstrated accuracy in measuring added quantities. | [8][9] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods described in the cited literature and serve as a guide for laboratory implementation.
HPLC-UV Method for Azithromycin in Oral Suspension
This method is suitable for the quantification of azithromycin in pharmaceutical dosage forms.[1]
-
Chromatographic Conditions:
-
Column: Hypersil BDS-C18 (250 mm × 4.6 mm i.d.)
-
Mobile Phase: Isocratic mixture of methanol (B129727), acetonitrile (B52724), and phosphate (B84403) buffer (pH 8) in a ratio of 60:30:10 (v/v/v).
-
Injection Volume: 20 µL.[3]
-
Column Temperature: Ambient.[3]
-
-
Sample Preparation (for Oral Suspension):
-
Reconstitute the oral suspension as per the product label.
-
Accurately transfer a volume of the suspension equivalent to a known amount of Azithromycin into a volumetric flask.
-
Dilute with the mobile phase to the final volume and mix thoroughly.
-
Filter the solution through a 0.45 µm filter before injection.
-
LC-MS/MS Method for Azithromycin in Human Plasma
This high-throughput method is designed for the quantification of Azithromycin in human plasma samples.[4][5]
-
Chromatographic and Mass Spectrometric Conditions:
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and the internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
Microbiological Cylinder-Plate Assay for Azithromycin
This assay determines the potency of Azithromycin based on its antibacterial activity.[8][9]
-
Test Organism: Micrococcus luteus ATCC 9341.[8]
-
Methodology:
-
Prepare a standardized inoculum of the test organism in an appropriate agar (B569324) medium.
-
Pour the inoculated agar into petri dishes to form a uniform layer.
-
Place sterile stainless steel cylinders onto the surface of the solidified agar.
-
Fill the cylinders with known concentrations of Azithromycin standard solutions and the test samples.
-
Incubate the plates under appropriate conditions to allow for bacterial growth and the formation of inhibition zones.
-
Measure the diameter of the inhibition zones and calculate the concentration of Azithromycin in the sample by comparing it to the standard curve.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for an inter-laboratory comparison study of Azithromycin quantification methods.
Caption: Workflow for Inter-Laboratory Azithromycin Quantification Comparison.
References
- 1. japsr.in [japsr.in]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 8. Microbiological assay for azithromycin in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Azithromycin-d5 in Regulated Bioanalysis: A Performance Comparison Guide
In the landscape of regulated bioanalysis, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of quantitative assays. This guide provides a comprehensive comparison of the performance characteristics of Azithromycin-d5, a deuterated analog, with other commonly used internal standards for the bioanalysis of Azithromycin (B1666446). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in method development and validation.
Performance Characteristics: A Comparative Analysis
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is due to its chemical and physical similarity to the analyte, which allows it to effectively compensate for variability during sample preparation and analysis.[1][2]
The following table summarizes the key performance characteristics of this compound in comparison to alternative internal standards, based on data from published bioanalytical methods.
| Performance Characteristic | This compound | Clarithromycin | Imipramine |
| Linearity (Correlation Coefficient, r²) | > 0.998[3] | > 0.999[4] | > 0.99[5] |
| Linear Range | 0.5 - 2000 ng/mL | 0.5 - 50.0 ng/mL | 5 - 640 ppb (ng/mL) |
| Intra-day Precision (%RSD) | < 15% | 1.64% - 8.43% | < 6% |
| Inter-day Precision (%RSD) | < 15% | 2.32% - 9.92% | < 6% |
| Accuracy (% Bias) | Within ±15% | 98.11% (Average Recovery) | Within acceptable range |
| Matrix Effect | Minimal to no significant effect observed. | Assessed, with good recovery suggesting minimal impact. | Minimal interference from plasma components. |
| Retention Time (min) | 2.5 | Not explicitly stated | Not explicitly stated |
Key Observations:
-
This compound demonstrates excellent linearity over a wide dynamic range, coupled with high precision and accuracy, meeting the stringent requirements of regulatory guidelines. Its co-elution with the analyte helps to effectively compensate for matrix effects.
-
Clarithromycin , a macrolide antibiotic structurally related to Azithromycin, has been successfully used as an internal standard. It exhibits good linearity and precision, although over a narrower concentration range compared to the deuterated standard.
-
Imipramine , a tricyclic antidepressant, has also been employed as an internal standard, showing good linearity and precision. While structurally different, its chromatographic behavior can be optimized to be suitable for the analysis.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are the key experimental parameters for methods utilizing this compound and an alternative internal standard.
Method 1: UPLC-MS/MS with this compound
-
Sample Preparation: Solid Phase Extraction (SPE).
-
Chromatographic Conditions:
-
Column: ACE C18 (2.1 × 100 mm, 1.7 μm).
-
Mobile Phase: 0.1% aqueous formic acid (A) and Methanol:Acetonitrile (1:1, v/v) (B).
-
Flow Rate: 0.25 mL/min.
-
Gradient Elution: A multi-step gradient was employed.
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Azithromycin: m/z 749.50 > 591.45
-
This compound: m/z 754.50 > 596.45
-
-
Method 2: LC-MS/MS with Clarithromycin
-
Sample Preparation: Solid Phase Extraction (SPE).
-
Chromatographic Conditions:
-
Column: Luna C18 (3 µ, 2x150 mm).
-
Mobile Phase: 35 mM ammonium (B1175870) acetate (B1210297) buffer (A) and Acetonitrile:Methanol (90:10) (B).
-
Flow Rate: 0.25 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Not explicitly stated, but typically ESI for this class of compounds.
-
MRM Transitions:
-
Azithromycin: m/z 749 > 158
-
Clarithromycin: Not explicitly stated.
-
-
Visualizing the Workflow and Comparison
To further clarify the processes and comparisons, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the regulated bioanalysis of Azithromycin.
Caption: Logical comparison of internal standards for Azithromycin bioanalysis.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. payeshdarou.ir [payeshdarou.ir]
Navigating Bioanalytical Assays: A Comparative Guide to Linearity and Range Determination for Azithromycin with Azithromycin-d5
For researchers, scientists, and drug development professionals, establishing a robust and reliable bioanalytical method is paramount for accurate pharmacokinetic and bioequivalence studies. This guide provides a comparative analysis of linearity and range determination for Azithromycin (B1666446) assays, specifically focusing on methods employing its deuterated internal standard, Azithromycin-d5. The data presented is supported by established experimental protocols, offering a clear framework for assay validation.
The quantification of Azithromycin in biological matrices is predominantly achieved through Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[2]
Comparative Performance of Azithromycin Assays
The performance of a bioanalytical method is defined by several key validation parameters, with linearity and range being fundamental to its reliability. Linearity demonstrates the direct proportionality between the analyte concentration and the instrument's response, while the range defines the concentrations at which the assay is precise and accurate. The following tables summarize the performance characteristics of various validated LC-MS/MS methods for Azithromycin quantification.
| Parameter | Method 1 [2] | Method 2 | Method 3 (General HPLC-UV) |
| Analytical Technique | LC-MS/MS | HPLC-MS/MS | RP-HPLC-UV |
| Internal Standard | This compound | Roxithromycin | Not specified |
| Linearity Range | 0.5 - 2,000 ng/mL | 2.55 - 551.43 ng/mL | 1 - 80 µg/mL (1,000 - 80,000 ng/mL) |
| Correlation Coefficient (r²) | > 0.99 | Linear | 0.9976 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Not Specified | Not Applicable for this range |
| Biological Matrix | Human Plasma | Human Plasma | Not specified (bulk and dosage forms) |
| Parameter | Method 4 (General LC-MS/MS) | Method 5 (General RP-HPLC) |
| Analytical Technique | LC-MS/MS | RP-HPLC |
| Internal Standard | Imipramine | Not specified |
| Linearity Range | 5 - 640 ppb (5 - 640 ng/mL) | 49.32 - 148.69 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.997 |
| Lower Limit of Quantification (LLOQ) | 5 ppb (5 ng/mL) | 158.321 µg/mL |
| Biological Matrix | Human Plasma | Not specified (formulations) |
Experimental Protocols
The successful determination of linearity and range hinges on a meticulously executed experimental protocol. The following outlines a typical workflow for the validation of an LC-MS/MS method for Azithromycin in human plasma, adhering to the principles outlined in the US FDA and ICH M10 guidelines for bioanalytical method validation.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare a primary stock solution of Azithromycin and a separate stock solution of this compound in a suitable organic solvent, such as methanol (B129727), at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Azithromycin by serial dilution of the stock solution with methanol to cover the expected calibration range. A separate set of working solutions should be prepared for quality control (QC) samples.
-
Calibration Standards (CS): A minimum of five to eight non-zero calibration standards are prepared by spiking blank biological matrix (e.g., human plasma) with the appropriate working standard solutions to achieve the desired concentration range.
-
Quality Control (QC) Samples: Prepare QC samples in the same biological matrix at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Aliquoting: Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 96-well plate.
-
Internal Standard Addition: Add a fixed volume of the this compound internal standard working solution to all wells except for the blank matrix samples.
-
Protein Precipitation (Optional but common): Add a protein precipitation agent like acetonitrile, vortex, and centrifuge.
-
Solid-Phase Extraction:
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 analytical column (e.g., ACE C18, 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol/acetonitrile mixture) is typical.
-
Flow Rate: A flow rate of around 0.25 mL/min is often employed.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.
-
MRM Transitions:
-
Azithromycin: m/z 749.50 → 591.45
-
This compound: m/z 754.50 → 596.45
-
-
Data Analysis and Acceptance Criteria
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio of Azithromycin to this compound against the nominal concentration of the calibration standards.
-
Regression Analysis: Apply a linear, weighted (e.g., 1/x or 1/x²) least-squares regression analysis to the data.
-
Acceptance Criteria for Linearity:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.
-
-
Range Determination: The range of the assay is defined by the concentrations of the lowest (LLOQ) and highest (Upper Limit of Quantification - ULOQ) calibration standards that meet the acceptance criteria for accuracy and precision.
Workflow for Linearity and Range Determination
The following diagram illustrates the logical workflow for establishing the linearity and range of an Azithromycin assay using this compound as an internal standard.
Figure 1. Workflow for Linearity and Range Determination in Azithromycin Assays.
References
The Gold Standard for Azithromycin Quantification: A Comparative Guide to the Accuracy and Precision of Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Azithromycin (B1666446), the choice of an appropriate internal standard is paramount to achieving accurate and precise quantification. This guide provides a comprehensive comparison of the performance of a deuterated internal standard versus non-deuterated alternatives for Azithromycin analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The evidence strongly supports the use of a deuterated standard as the gold standard for mitigating variability and ensuring the highest quality data.
The ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. A stable isotope-labeled (SIL) internal standard, such as a deuterated version of the analyte, is chemically identical to the analyte and is therefore the preferred choice for LC-MS/MS assays. This guide will delve into the experimental data that underscores the superiority of this approach for Azithromycin quantification.
Performance Under the Microscope: Deuterated vs. Non-Deuterated Standards
The Unparalleled Advantage of the Deuterated Standard
The use of a deuterated internal standard, such as Azithromycin-d5, consistently yields high accuracy and precision in the quantification of Azithromycin in complex biological matrices like human plasma. The key advantage lies in its ability to co-elute with the analyte, thereby experiencing and compensating for the same matrix effects and instrument variability.
A validated LC-MS/MS method using this compound as the internal standard demonstrated excellent accuracy and precision for the quantification of Azithromycin in human plasma.[1][2] The assay was linear over a wide concentration range, ensuring reliable measurement from low to high levels of the drug.[1][2]
Table 1: Performance Data for Azithromycin Quantification using a Deuterated Internal Standard (this compound)
| Parameter | Performance Metric |
| Linearity | 0.5 to 2,000 ng/mL |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (RSD) | <10% for both intra-batch and inter-batch analysis[3] |
| Extraction Recovery | Approximately 90% |
| Matrix Effect | IS normalized matrix effect within (100±10)% |
Data compiled from validated LC-MS/MS methods.
Alternative Internal Standards: A Compromise in Performance
In the absence of a deuterated standard, researchers may turn to structural analogs such as other macrolide antibiotics (e.g., Clarithromycin, Roxithromycin) or other unrelated compounds (e.g., Imipramine). While these can provide a degree of normalization, their physicochemical differences from Azithromycin can lead to variations in extraction efficiency, chromatographic retention, and ionization response. This can potentially compromise the accuracy and precision of the results.
For instance, a method was developed using Imipramine as an internal standard for Azithromycin quantification. While the method was validated, the potential for differential matrix effects between Azithromycin and the structurally different Imipramine remains a concern.
The "Why": Logical Framework for Deuterated Standard Superiority
The enhanced performance of a deuterated internal standard is not coincidental. It is rooted in the fundamental principles of analytical chemistry. The following diagram illustrates the logical relationship between the properties of a deuterated standard and the resulting improvement in data quality.
References
- 1. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of Azithromycin and Azithromycin-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stability of Azithromycin and its deuterated analog, Azithromycin-d5. While extensive experimental data is available for Azithromycin, direct comparative stability studies with this compound are not readily found in publicly available literature. Therefore, this comparison pairs the established stability profile of Azithromycin with the theoretically enhanced stability of this compound, a concept rooted in the principles of the kinetic isotope effect.
Introduction to Deuterated Drugs and Stability
Deuterium (B1214612) (d), a stable isotope of hydrogen, forms a stronger covalent bond with carbon compared to hydrogen. This fundamental difference is the basis of the kinetic isotope effect , which can lead to a slower rate of chemical reactions, including metabolic degradation, when hydrogen atoms at key positions in a drug molecule are replaced with deuterium.[1][2][][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20] Consequently, deuterated compounds like this compound are expected to exhibit greater metabolic stability and a longer half-life compared to their non-deuterated counterparts.[1][2][8]
Comparative Stability Overview
While direct experimental stress degradation data for this compound is not available, the known degradation pathways of Azithromycin provide a framework for understanding its stability. The strategic placement of deuterium in this compound is designed to fortify the molecule against metabolic breakdown, suggesting it would exhibit enhanced stability under similar stress conditions.
Forced Degradation Studies of Azithromycin
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[21][22][23] Azithromycin has been subjected to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Summary of Azithromycin Degradation under Stress Conditions
| Stress Condition | Reagents and Conditions | Observation | Key Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 10 min | Significant degradation | Decladinosylazithromycin |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C, 10 min | Significant degradation | Decladinosylazithromycine |
| Oxidative Degradation | 3% H₂O₂, 60°C, 10 hours | Significant degradation | Azithromycin N-oxide |
| Thermal Degradation | 105°C, 24 hours | Degradation observed | Not specified |
| Photolytic Degradation | Exposure to UV light | Degradation observed | Not specified |
Note: The extent of degradation and specific products can vary based on the exact experimental conditions.
Experimental Protocols for Azithromycin Stability Studies
Detailed methodologies are essential for reproducing and comparing stability studies. Below are typical protocols for key experiments performed on Azithromycin.
Acidic and Alkaline Hydrolysis
-
Sample Preparation: A solution of Azithromycin is prepared in a suitable solvent (e.g., methanol).
-
Stress Application: The drug solution is treated with an acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution.
-
Incubation: The mixture is typically heated at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 10 minutes to 24 hours).
-
Neutralization: After the incubation period, the solution is neutralized.
-
Analysis: The degraded sample is diluted appropriately and analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Oxidative Degradation
-
Sample Preparation: An Azithromycin solution is prepared.
-
Stress Application: The solution is treated with an oxidizing agent, commonly hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubation: The mixture is maintained at a specific temperature (e.g., 60°C) for a defined period (e.g., 10 hours).
-
Analysis: The sample is then analyzed using a suitable analytical technique.
Thermal Degradation
-
Sample Preparation: Azithromycin, in solid form or in solution, is placed in a controlled environment.
-
Stress Application: The sample is exposed to elevated temperatures (e.g., 105°C) for an extended period (e.g., 24 hours).
-
Analysis: The sample is dissolved (if solid) and analyzed for degradation.
Photostability Testing
-
Sample Preparation: Samples of Azithromycin (solid and/or in solution) are exposed to light.
-
Stress Application: The exposure is carried out in a photostability chamber with a controlled light source (e.g., UV and visible light) as per ICH guidelines.
-
Control: A dark control sample is kept under the same conditions to separate light-induced degradation from thermal degradation.
-
Analysis: Both the exposed and control samples are analyzed.
Visualizing Degradation and Experimental Workflow
Azithromycin Degradation Pathway
The following diagram illustrates a simplified degradation pathway for Azithromycin under hydrolytic and oxidative stress.
Caption: Simplified degradation pathway of Azithromycin under stress conditions.
General Workflow for Forced Degradation Studies
This diagram outlines the typical workflow for conducting and analyzing forced degradation studies.
Caption: General experimental workflow for forced degradation studies.
Conclusion
The available scientific literature provides a robust understanding of the stability of Azithromycin under various stress conditions, highlighting its susceptibility to degradation through hydrolysis and oxidation. While direct comparative experimental data for this compound is lacking, the principles of the kinetic isotope effect strongly suggest that this compound would exhibit enhanced stability compared to its non-deuterated counterpart. The stronger carbon-deuterium bonds at strategic positions in the this compound molecule are expected to slow down the degradation processes.
For researchers and drug development professionals, this implies that this compound could offer a more stable alternative, potentially leading to improved shelf-life and reduced formation of degradation-related impurities. However, it is imperative that direct comparative stability studies are conducted under identical stress conditions to experimentally confirm and quantify the stability advantages of this compound.
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 4. salamandra.net [salamandra.net]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Portico [access.portico.org]
- 7. prolynxinc.com [prolynxinc.com]
- 8. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. benchchem.com [benchchem.com]
- 17. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 18. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pharmatutor.org [pharmatutor.org]
- 22. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 23. acdlabs.com [acdlabs.com]
Safety Operating Guide
Safeguarding Research and the Environment: Proper Disposal of Azithromycin-d5
For researchers, scientists, and drug development professionals, the integrity of scientific work extends to the responsible management of laboratory materials, including the proper disposal of chemical compounds like Azithromycin-d5. Adherence to correct disposal procedures is a critical component of laboratory safety, environmental protection, and regulatory compliance. Improper disposal of pharmaceuticals can lead to environmental contamination and the development of antibiotic-resistant bacteria[1]. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) and, in the case of controlled substances, the Drug Enforcement Administration (DEA)[2][3][4]. The key regulation is the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste[2][3][4]. While Azithromycin is not typically classified as a federally listed hazardous waste, it is crucial to note that state and local regulations may be more stringent[1]. Furthermore, Safety Data Sheets (SDS) for Azithromycin indicate that it can be very toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment[5].
The deuterated form, this compound, is not expected to have significantly different disposal requirements from Azithromycin unless specified by local regulations. Deuterium (B1214612) itself is a non-radioactive isotope of hydrogen and is not considered an environmental hazard[6]. Therefore, the disposal procedures for this compound should align with those for non-deuterated Azithromycin, focusing on preventing environmental contamination.
Step-by-Step Disposal Protocol for this compound
The primary directive for any laboratory professional is to consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines[1]. These policies are designed to ensure compliance with all federal, state, and local regulations.
-
Segregation and Waste Classification : Proper segregation is the foundational step in laboratory waste management[1].
-
Pure Compound and Concentrated Solutions : Unused or expired pure this compound and any concentrated stock solutions should be treated as chemical waste. They should not be disposed of in regular trash or poured down the drain[1][7].
-
Contaminated Labware : Items such as pipette tips, gloves, and flasks that are grossly contaminated with pure this compound or concentrated solutions should also be disposed of as chemical waste[1].
-
Trace Contaminated Materials : Items with trace amounts of contamination may have different disposal routes as defined by institutional policies.
-
-
Waste Collection and Labeling :
-
Collect pure this compound and its concentrated solutions in a designated, leak-proof hazardous waste container provided by your institution's EHS department[1].
-
Ensure the container is clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
-
Arrange for Pickup and Disposal :
Summary of Regulatory and Safety Information
| Parameter | Guideline / Information | Primary Regulatory Body |
| Federal Waste Classification | Azithromycin is not typically a RCRA-listed hazardous waste. However, it exhibits aquatic toxicity. | EPA[2][3] |
| State and Local Regulations | May be more stringent than federal regulations. Always consult local and institutional policies. | State Environmental Agencies, Institutional EHS |
| Disposal of Controlled Substances | Not applicable to Azithromycin. | DEA[2] |
| Recommended Disposal Method | Incineration through a licensed hazardous waste facility. | EPA[3][4][8] |
| Prohibited Disposal Methods | Do not flush down the drain or dispose of in regular trash.[1][3][7] | EPA |
This compound Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal in a laboratory setting.
By adhering to these procedures, researchers and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting public health and minimizing the ecological impact of pharmaceutical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 7. northamerica.covetrus.com [northamerica.covetrus.com]
- 8. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Azithromycin-d5
For immediate reference, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Azithromycin-d5. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment. This document outlines personal protective equipment (PPE), operational procedures, disposal plans, and detailed experimental methodologies.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, skin, and eye contact. Given that Azithromycin can cause skin and respiratory sensitization, stringent adherence to these PPE guidelines is paramount.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for activities with a high potential for aerosol or dust generation, such as weighing and aliquoting powders. |
| Disposable Respirators (e.g., N95) | Suitable for lower-risk activities. | |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Safety Goggles with Side-Shields | Required to prevent eye contact with powders or solutions. |
| Body Protection | Disposable Coveralls | Recommended to be worn over personal clothing to prevent skin contact. |
| Dedicated Lab Coat | Should be used for low-risk activities and laundered professionally. | |
| Foot Protection | Shoe Covers | To be worn in designated handling areas and removed before exiting. |
Occupational Exposure Limits
Occupational Exposure Limits (OELs) are established to protect laboratory personnel from the adverse health effects of chemical exposure. The following table summarizes the available OELs for Azithromycin dihydrate, which can be used as a conservative guide for this compound.
| Issuing Organization | Exposure Limit (8-hour Time-Weighted Average) |
| Pfizer | 0.3 mg/m³ |
| ACGIH | 10 mg/m³ |
| Australia | 10 mg/m³ |
| Belgium | 10 mg/m³ |
| Bulgaria | 10.0 mg/m³ |
| Estonia | 10 mg/m³ |
| Latvia | 10 mg/m³ |
Operational and Disposal Plans
A systematic approach is crucial for the safe handling and disposal of this compound. The following step-by-step plan outlines the key phases from receipt to disposal.
Workflow for Safe Handling of this compound
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Handling and Disposal Plan:
1. Preparation:
-
Designated Area: All handling of this compound powder must occur in a designated and restricted area, such as a chemical fume hood or a glove box.
-
Personal Protective Equipment (PPE): Before entering the designated area, don the appropriate PPE as outlined in the table above.
-
Waste Disposal: Prepare clearly labeled, sealed waste containers for solid and liquid waste.
-
Spill Kit: Ensure a chemical spill kit is readily available.
2. Handling:
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound to minimize dust generation.
-
Solution Preparation: Prepare solutions in a chemical fume hood. For detailed instructions on preparing a stock solution, refer to the Experimental Protocols section.
-
Spill Management: In the event of a spill, evacuate non-essential personnel, and follow your institution's spill response procedures. Use the spill kit to clean the area, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.
3. Post-Handling and Disposal:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with an appropriate cleaning agent.
-
Waste Disposal:
-
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, coveralls, etc.), and labware (pipette tips, vials), in a designated, clearly labeled, and sealed container.
-
Liquid Waste: Collect unused solutions and solvent rinses in a separate, clearly labeled, and sealed hazardous waste container.
-
Disposal: Arrange for collection by a licensed hazardous waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.
-
-
PPE Removal: Remove PPE in the designated doffing area to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Experimental Protocols
This compound is primarily used as an internal standard in quantitative analysis by mass spectrometry. Below is a detailed methodology for its use in an LC-MS/MS assay.
Preparation of this compound Stock Solution and Use as an Internal Standard in LC-MS/MS Analysis
This protocol describes the preparation of an this compound stock solution and its application as an internal standard for the quantification of Azithromycin in plasma samples.
Materials:
-
This compound powder
-
Methanol (B129727) (HPLC grade)
-
Blank human plasma
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Preparation of this compound Internal Standard Stock Solution:
-
Accurately weigh 1 mg of this compound powder.
-
Dissolve the powder in 1 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Further dilute this stock solution with methanol to prepare a working internal standard solution of 1 µg/mL.
-
-
Sample Preparation:
-
To 100 µL
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
